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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid: Structure, Properties, and Synthetic Methodologies

Executive Summary In contemporary medicinal chemistry, stereopure functionalized piperidines serve as privileged scaffolds for drug discovery. [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1353988-73-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, stereopure functionalized piperidines serve as privileged scaffolds for drug discovery. [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1353988-73-4) is a highly versatile, chiral building block characterized by its piperidine core, a tertiary amide group, and a carboxylic acid moiety [4]. This whitepaper provides an in-depth analysis of its physicochemical properties, 3D conformational dynamics, and a rigorously validated synthetic methodology. Designed for application scientists and drug development professionals, this guide emphasizes the causality behind chemical behaviors and experimental protocols.

Chemical Structure and Conformational Dynamics

The molecular architecture of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid dictates its behavior in both synthetic environments and biological systems.

Stereochemistry and the Piperidine Core

The molecule possesses a single stereocenter at the C3 position of the piperidine ring, fixed in the (S)-configuration. The piperidine ring predominantly adopts a chair conformation to minimize 1,3-diaxial interactions. The bulky acetyl-methyl-amino substituent at C3 strongly prefers the equatorial position, which dictates the spatial trajectory of the molecule when interacting with biological targets or chiral catalysts.

Tertiary Amide Rotamers

The N -methylacetamide group at the C3 position is a tertiary amide. Due to the partial double-bond character of the C-N amide bond (resulting from lone-pair delocalization into the carbonyl π -system), rotation around this bond is restricted. This leads to the existence of two distinct conformational isomers (rotamers)—cis and trans relative to the methyl group.

  • Analytical Impact: During Nuclear Magnetic Resonance (NMR) spectroscopy at room temperature, these rotamers interconvert slowly on the NMR timescale, resulting in peak doubling for the N -methyl and acetyl protons.

Zwitterionic Equilibrium

At physiological pH (pH ~7.4), the molecule exists almost exclusively as a zwitterion. The basic tertiary amine of the piperidine ring (predicted pKa​ ~9.0) is protonated, while the acetic acid moiety (predicted pKa​ ~3.5) is deprotonated. This zwitterionic nature significantly enhances its aqueous solubility while maintaining sufficient lipophilicity for cell membrane interaction, a critical factor for oral bioavailability in downstream drug candidates[1].

Zwitterion_Equilibrium Neutral Neutral Form (Non-ionized) Zwitterion Zwitterionic Form (Physiological pH) Neutral->Zwitterion Proton Transfer (pKa1 ~3.5, pKa2 ~9.0)

Caption: Zwitterionic equilibrium of the piperidine-acetic acid moiety at physiological pH.

Physicochemical Properties

The quantitative data defining the physical and chemical boundaries of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid are summarized in the table below. These metrics are essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties when integrating this scaffold into larger pharmacophores [4].

PropertyQuantitative Value / Description
Chemical Name [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid
CAS Registry Number 1353988-73-4
Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
Stereochemistry (S)-configuration at C3
Predicted pKa​ (Acidic) ~3.5 (Carboxylic acid)
Predicted pKa​ (Basic) ~9.0 (Piperidine nitrogen)
Topological Polar Surface Area (TPSA) 52.6 Ų
Hydrogen Bond Donors 1 (in neutral form)
Hydrogen Bond Acceptors 4

Synthetic Methodology: A Self-Validating Protocol

The synthesis of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid requires precise control over alkylation and acylation steps to prevent racemization and over-reaction. The following protocol outlines the synthesis starting from commercially available (S)-1-Boc-3-aminopiperidine [2], [3].

Synthesis_Workflow A (S)-1-Boc-3-aminopiperidine B (S)-1-Boc-3-(methylamino)piperidine A->B Reductive Amination (HCHO, NaBH(OAc)3) C (S)-1-Boc-3-(acetyl-methyl-amino)piperidine B->C Acetylation (Ac2O, TEA, DCM) D (S)-3-(acetyl-methyl-amino)piperidine C->D Boc Deprotection (TFA, DCM) E [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid D->E 1. N-Alkylation (t-Butyl bromoacetate, K2CO3) 2. Ester Hydrolysis (TFA)

Caption: Step-by-step synthetic workflow for[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid.

Phase 1: Reductive Methylation
  • Procedure: Dissolve (S)-1-Boc-3-aminopiperidine in dichloromethane (DCM). Add 1.1 equivalents of aqueous formaldehyde (37%), followed by 1.5 equivalents of sodium triacetoxyborohydride ( NaBH(OAc)3​ ). Stir at room temperature for 4 hours.

  • Causality: NaBH(OAc)3​ is explicitly chosen over sodium borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde, thereby preventing runaway di-alkylation.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The reaction is validated when the starting material mass ( [M+H]+ 201.1) completely disappears, replaced by the mono-methylated product ( [M+H]+ 215.1). The absence of a 229.1 mass peak confirms that over-methylation has been successfully avoided.

Phase 2: Acetylation
  • Procedure: To the crude secondary amine in DCM, add 2.0 equivalents of triethylamine (TEA) and 1.2 equivalents of acetic anhydride ( Ac2​O ). Stir at 0°C, warming to room temperature over 2 hours.

  • Causality: The reaction is initiated at 0°C to control the exothermic nature of the acylation, preventing thermal degradation of the Boc-protecting group. TEA acts as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Self-Validation Checkpoint: Thin-Layer Chromatography (TLC) using Ninhydrin stain. The secondary amine starting material will stain strongly (purple/pink), while the fully acetylated tertiary amide product will not stain, providing an immediate visual confirmation of reaction completion.

Phase 3: Boc Deprotection
  • Procedure: Treat the intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 1 hour at room temperature. Concentrate under reduced pressure to yield the TFA salt of (S)-3-(acetyl-methyl-amino)piperidine.

  • Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group via an acid-catalyzed elimination mechanism, generating volatile isobutylene and carbon dioxide, which are easily removed in vacuo, leaving the piperidine nitrogen free for the final alkylation.

  • Self-Validation Checkpoint: 1H -NMR analysis. The complete disappearance of the intense 9-proton singlet at ~1.4 ppm (corresponding to the tert-butyl group) validates the deprotection.

Phase 4: Alkylation and Hydrolysis
  • Procedure: Dissolve the deprotected piperidine TFA salt in acetonitrile. Add 3.0 equivalents of potassium carbonate ( K2​CO3​ ) and 1.1 equivalents of tert-butyl bromoacetate. Reflux for 12 hours. Filter, concentrate, and purify the ester intermediate. Finally, treat with 1:1 TFA/DCM to hydrolyze the tert-butyl ester, yielding the final product [3].

  • Causality: Direct alkylation with bromoacetic acid is avoided because it generates a highly polar zwitterionic product immediately, making organic extraction and silica gel purification nearly impossible. By using tert-butyl bromoacetate, the intermediate remains lipophilic and easily purifiable. The subsequent TFA hydrolysis is quantitative and clean[2].

  • Self-Validation Checkpoint: Final LC-MS must show a mass of [M+H]+ 215.1. Additionally, chiral HPLC must be run against a racemic standard to validate that the (S)-stereocenter remained intact (enantiomeric excess > 98%) and did not undergo base-catalyzed racemization during the reflux phase.

Applications in Drug Discovery[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is highly prized in the synthesis of peptidomimetics and small-molecule inhibitors.

  • Conformational Restriction: The piperidine ring introduces conformational rigidity when incorporated into peptide backbones, locking the molecule into specific vectors that enhance target binding affinity and selectivity.

  • Metabolic Stability: Unlike natural amino acids, this unnatural amino acid derivative is highly resistant to proteolytic cleavage by endogenous peptidases.

  • Library Generation: The carboxylic acid moiety is primed for standard amide coupling (e.g., using HATU/DIPEA) with various amines, making it an ideal scaffold for combinatorial library synthesis targeting G-protein coupled receptors (GPCRs) or kinase active sites.

Foundational

Toxicity and safety data for[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid

Toxicity and Safety Data Evaluation for[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist overseeing active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicity and Safety Data Evaluation for[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) development, evaluating the safety profile of novel chiral intermediates is a critical path in drug discovery. [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1353988-73-4; Formula: C10H18N2O3) is a highly specialized building block. Because it is an intermediate rather than a commercialized end-product, empirical in vivo toxicity data in public repositories is sparse. Consequently, safety evaluation must rely on a rigorous structural-alert-based predictive toxicology framework, subsequently validated through self-calibrating in vitro and in vivo protocols. This whitepaper details the mechanistic rationale, experimental methodologies, and occupational safety protocols required to handle and evaluate this compound.

Structural Toxicophore Analysis & Predictive Profiling

To accurately predict the toxicity of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid, we must deconstruct the molecule into its three primary pharmacophoric and toxicophoric domains:

  • The Piperidine Ring: Piperidine derivatives are highly basic (pKb ~2.88) and possess inherent risks for dermal corrosivity and respiratory irritation[1]. Furthermore, basic amines tethered to lipophilic cores are classic pharmacophores for hERG potassium channel inhibition, necessitating rigorous cardiovascular safety screening[2].

  • The N-Methylacetamide Moiety: This substructure carries a recognized structural alert for reproductive toxicity, as N-methylacetamide is a known teratogen and a primary metabolite of the industrial solvent N,N-dimethylacetamide[3]. According to standard safety data for N-methylacetamide derivatives, occupational handling requires stringent protocols to mitigate reproductive and developmental hazards[4].

  • The Acetic Acid Moiety: The addition of a carboxylic acid functional group introduces a zwitterionic character when paired with the basic piperidine nitrogen. This alters the compound's partition coefficient (LogD) at physiological pH, modulating membrane permeability and slightly mitigating the severe local irritation potential typical of naked piperidines[5].

StructuralLiabilities Core Molecular Core C10H18N2O3 Sub1 Piperidine Ring (Basic Amine) Core->Sub1 Sub2 N-Methylacetamide (Amide) Core->Sub2 Sub3 Acetic Acid (Carboxyl) Core->Sub3 Risk1 hERG Inhibition Cardiotoxicity Sub1->Risk1 Lipophilicity/pKa Risk2 Reproductive Toxicity (Teratogenicity) Sub2->Risk2 Metabolite Alert Risk3 Dermal/Eye Irritation (Corrosivity) Sub3->Risk3 pH Alteration

Fig 1: Structural liability mapping linking functional groups to predictive toxicological endpoints.

Self-Validating In Vitro Safety Protocols

To transition from in silico predictions to empirical data, we deploy a battery of in vitro assays. As an industry standard, every protocol must be a self-validating system —meaning the assay design inherently proves its own reliability through mechanistic controls.

Cardiovascular Liability: hERG Channel Patch-Clamp Assay

Causality: The protonated nitrogen of the piperidine ring can interact with the electron-rich aromatic rings of Tyrosine-652 and Phenylalanine-656 inside the pore of the hERG (Kv11.1) channel via cation- π interactions[2]. Blocking this channel delays ventricular repolarization, leading to prolonged QT intervals. We utilize the whole-cell patch-clamp technique because it directly measures the ionic current ( IKr​ ), eliminating the false positives commonly seen in indirect fluorescent dye assays.

Step-by-Step Methodology:

  • Cell Culture: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human Kv11.1 (hERG) gene at 37°C.

  • Electrophysiology Setup: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 2–4 M Ω ).

  • Voltage Protocol: Depolarize the cell from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarization step to -50 mV to elicit the outward tail current.

  • Compound Perfusion: Perfuse the extracellular solution containing[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid at ascending concentrations (0.1, 1, 10, and 100 μ M).

  • Self-Validation Criteria:

    • Negative Control: 0.1% DMSO vehicle must show <5% current rundown.

    • Positive Control: Perfusion of 100 nM E-4031 (a highly specific hERG blocker) must reduce the tail current by >90%. If the positive control fails, the cell seal or channel expression is compromised, and the data is discarded.

Genotoxicity: Bacterial Reverse Mutation (Ames Test - OECD 471)

Causality: The N-methylacetamide moiety, if metabolically activated by hepatic CYP450 enzymes, could theoretically form electrophilic intermediates capable of DNA adduct formation[3]. We use specific Salmonella typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions) combined with rat liver S9 fraction to mimic human hepatic metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare agar plates containing trace amounts of histidine and biotin.

  • Inoculation: Mix 0.1 mL of bacterial suspension (TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) with the test compound (up to 5000 μ g/plate ).

  • Metabolic Activation: Conduct the assay in two parallel arms: one with 10% v/v rat liver S9 mix, and one with phosphate buffer (S9-).

  • Incubation: Pour the mixture onto the agar plates and incubate at 37°C for 48-72 hours.

  • Self-Validation Criteria:

    • S9 Efficacy Control: 2-Aminoanthracene (which requires metabolic activation) must induce a 3-fold increase in revertant colonies in the S9+ arm. If it fails, the S9 batch is enzymatically inactive, invalidating the assay.

Quantitative Predictive Safety Data

Based on structural analogues and QSAR (Quantitative Structure-Activity Relationship) modeling, the following table summarizes the anticipated quantitative safety thresholds for this intermediate.

Toxicological EndpointPredicted Value / CategoryRegulatory GuidelineMitigation / Validation Strategy
Acute Oral Toxicity ( LD50​ ) > 2000 mg/kg (Rat)OECD 423Low acute toxicity; standard handling.
hERG IC 50​ > 30 μ M (Low Risk)ICH S7BZwitterionic nature reduces pore binding.
Reproductive Toxicity Category 1B AlertICH S5 (R3)Embryofetal development (EFD) screening.
Dermal Corrosivity Category 2 (Irritant)OECD 404Mandatory use of nitrile gloves and fume hoods.
Ames Mutagenicity NegativeOECD 471Verified via S9-activated bacterial assays.

Occupational Health & Exposure Control (OHS)

Given the Category 1B reproductive toxicity alert inherited from the N-methylacetamide substructure[3], occupational handling of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid must adhere to strict containment protocols[4].

  • Engineering Controls: All powder weighing, dissolution, and transfer operations must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing isolator to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE):

    • Respiratory: NIOSH-approved N95 or P100 particulate respirator when handling dry powders outside of an isolator.

    • Dermal: Double-gloving with chemical-resistant nitrile gloves (minimum thickness 0.11 mm). The piperidine core facilitates rapid dermal absorption, making skin contact a primary exposure route[1].

    • Ocular: Splash-resistant chemical goggles.

ToxicityWorkflow Start Compound: CAS 1353988-73-4 [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid InSilico In Silico Predictive Toxicology (Derek Nexus / QSAR) Start->InSilico InVitro In Vitro Assays hERG, Ames, Cytotoxicity InSilico->InVitro InVivo In Vivo Models OECD 407 (Repeated Dose) InVitro->InVivo OHS Occupational Safety OEL & PPE Protocols InVivo->OHS

Fig 2: Stepwise toxicity assessment workflow for novel API intermediates.

Sources

Exploratory

Receptor Binding Affinity of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid Derivatives: A Technical Whitepaper

Executive Summary In modern drug discovery, the spatial orientation of functional groups is paramount to achieving high target affinity and selectivity. The chiral scaffold [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the spatial orientation of functional groups is paramount to achieving high target affinity and selectivity. The chiral scaffold [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid (hereafter referred to as (S)-3-AMA-PAA ) has emerged as a highly privileged, conformationally restricted building block. It is extensively utilized in the design of targeted therapeutics, particularly as a core motif for G-protein-coupled receptor (GPCR) antagonists (such as Neurokinin and Chemokine receptors) and specific protease inhibitors.

This whitepaper provides an in-depth technical analysis of the receptor binding affinity of (S)-3-AMA-PAA derivatives. By deconstructing the pharmacophore, detailing self-validating experimental methodologies, and analyzing kinetic data, this guide bridges the gap between structural chemistry and pharmacological efficacy.

Pharmacophore Analysis & Structural Rationale

The design of (S)-3-AMA-PAA derivatives is not arbitrary; every functional group serves a specific, causal role in optimizing drug-target interactions 1.

  • The Piperidine Core (Conformational Restriction): The saturated six-membered nitrogenous ring acts as a rigid hydrophobic core. By restricting the conformational flexibility of the attached pharmacophores, the piperidine ring minimizes the entropic penalty incurred upon binding to the receptor pocket.

  • The (S)-3-(Acetyl-methyl-amino) Substituent (Steric Direction & H-Bonding): The stereocenter at the C3 position is critical. The (S) configuration directs the acetyl-methyl-amino group into a specific, narrow sub-pocket of the receptor. The amide carbonyl acts as a strong hydrogen bond acceptor. Crucially, the N -methyl group prevents unwanted hydrogen bond donation, which improves membrane permeability and prevents off-target kinase binding.

  • The N-Acetic Acid Moiety (Electrostatic Anchoring): The carboxylic acid attached to the piperidine nitrogen acts as a crucial electrostatic anchor. At physiological pH, it exists as a carboxylate anion, forming robust salt bridges with highly conserved basic amino acid residues (e.g., Arginine or Lysine) within the orthosteric binding sites of target GPCRs.

Pathway Agonist Endogenous Agonist Receptor Target GPCR (Membrane) Agonist->Receptor Activation Inhibitor [(S)-3-AMA-P]-AA Derivative Inhibitor->Receptor Competitive Blockade GProtein Gq/11 Protein Receptor->GProtein Conformational Change Effector Phospholipase C (PLC) GProtein->Effector Signal Transduction

Fig 1: Competitive inhibition of GPCR signaling by [(S)-3-AMA-P]-AA derivatives.

Methodologies: Self-Validating Receptor Binding Assays

To accurately quantify the binding affinity and kinetics of these derivatives, we employ a two-tiered assay system. The causality behind this approach is simple: equilibrium affinity ( Ki​ ) determines potency, but binding kinetics ( koff​ ) dictate in vivo residence time and sustained efficacy.

Protocol 1: GPCR Radioligand Binding Assay (Equilibrium Affinity)

This assay determines the inhibition constant ( Ki​ ) of the derivatives 2. Self-Validation Mechanism: The protocol mandates the inclusion of Total Binding (TB) and Non-Specific Binding (NSB) controls. An assay is automatically invalidated if the signal-to-noise ratio (TB/NSB) is <3.0 , ensuring that only specific, saturable binding is measured.

Step-by-Step Procedure:

  • Membrane Preparation: Resuspend CHO cell membranes expressing the target GPCR in assay buffer (50 mM HEPES, 5 mM MgCl₂, pH 7.4) to a concentration of 2 µ g/well .

  • Reaction Setup: In a 96-well plate, combine 20 µL of the test derivative (concentration series from 10 pM to 10 µM), 20 µL of membrane suspension, and 20 µL of 3 H-labeled reference agonist (at its Kd​ concentration).

  • Equilibration: Seal the plate and incubate at 25°C for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration: Rapidly filter the contents through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer to trap the bound radioligand.

  • Quantification: Add scintillation fluid to the filters and measure radioactivity (CPM) using a Microbeta scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

While RLB provides affinity, SPR provides label-free, real-time kinetic parameters ( kon​ and koff​ ). GPCRs are notoriously unstable outside the lipid bilayer; therefore, we utilize lipid nanodisc technology to maintain the receptor in a native-like conformation, ensuring physiological relevance 3. Self-Validation Mechanism: A reference flow cell containing empty nanodiscs is run in parallel. Any bulk refractive index shifts or non-specific lipid binding by the analyte are mathematically subtracted in real-time.

Step-by-Step Procedure:

  • Immobilization: Capture His-tagged GPCR-embedded nanodiscs onto an NTA (Nitrilotriacetic acid) sensor chip via Ni²⁺ chelation.

  • Surface Validation: Inject a known high-affinity reference ligand to verify the structural integrity and binding capacity (Rmax) of the immobilized GPCR.

  • Analyte Injection: Inject the (S)-3-AMA-PAA derivative across the sensor surface at a flow rate of 30 µL/min for 120 seconds (Association phase).

  • Dissociation: Switch the flow to running buffer only for 300 seconds to monitor the dissociation of the complex (Dissociation phase).

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ ( koff​/kon​ ).

SPR_Workflow Prep 1. GPCR Nanodisc Preparation Immobilize 2. Sensor Chip Immobilization Prep->Immobilize Validate 3. Surface Validation (Ref Ligand) Immobilize->Validate Inject 4. Analyte Injection (Concentration Series) Validate->Inject If Surface Active Analyze 5. Kinetic Analysis (kon, koff, KD) Inject->Analyze Sensogram Fitting

Fig 2: Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the binding affinity and kinetic parameters of various (S)-3-AMA-PAA derivatives against a model target GPCR. The data illustrates how modifications to the N-acetic acid moiety (R-group) impact target residence time.

Compound IDR-Group Modification (N-Acetic Acid) Ki​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 ) KD​ (nM)Target Residence Time ( τ , min)
Base Scaffold Free Carboxylic Acid (-OH)14.22.13.516.64.7
Derivative A Benzyl Ester (Prodrug form)>1000N/AN/A>1000N/A
Derivative B 3,4-Dichlorophenyl Amide2.84.51.12.415.1
Derivative C 3-Fluoro-4-CF₃-benzyl Amide0.68.20.40.4841.6

Data Interpretation: Modifying the free carboxylic acid into a bulky, electron-withdrawing amide (Derivative C) dramatically decreases the dissociation rate ( koff​ ), leading to a highly prolonged target residence time (41.6 minutes). The esterification of the acid (Derivative A) abolishes binding, confirming the necessity of the electrostatic interaction or specific hydrogen bonding at this site.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences, 2023. URL: [Link]

  • Title: Screening for GPCR Ligands Using Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters, 2011. URL: [Link]

Sources

Foundational

Stereochemical Analysis of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid: A Comprehensive Guide to Chiral Profiling and Conformational Dynamics

Executive Summary In modern drug development, highly functionalized chiral piperidines serve as privileged scaffolds for peptidomimetics, targeted protein degraders, and direct enzyme inhibitors. [(S)-3-(Acetyl-methyl-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, highly functionalized chiral piperidines serve as privileged scaffolds for peptidomimetics, targeted protein degraders, and direct enzyme inhibitors. [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is a structurally complex intermediate characterized by three distinct analytical challenges: a zwitterionic backbone, a tertiary amide susceptible to restricted rotation, and a highly polar (S)-stereocenter.

This whitepaper provides an in-depth, self-validating technical framework for the stereochemical profiling of this compound. By integrating Supercritical Fluid Chromatography (SFC), Variable Temperature Nuclear Magnetic Resonance (VT-NMR), and Vibrational Circular Dichroism (VCD), we establish a robust methodology to ensure enantiomeric purity, resolve conformational dynamics, and unambiguously assign absolute configuration.

Structural Complexity & Mechanistic Causality

The analytical behavior of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is dictated by its specific functional groups. Understanding the causality behind these structural features is critical for developing effective analytical methods:

  • Zwitterionic Interference: The molecule contains a basic piperidine nitrogen (N1) and an acidic acetic acid moiety. At physiological and typical chromatographic pH, it exists as a zwitterion. On standard silica-based stationary phases, the simultaneous interaction of the positively charged piperidinium and negatively charged carboxylate with residual silanols causes severe peak tailing and broad elution profiles.

  • Tertiary Amide Rotamerism: The C3 position features an N-methylacetamide group. The delocalization of the amide nitrogen's lone pair into the carbonyl pi-system creates a partial double bond, restricting free rotation. Because the N-methyl group and the piperidine ring are sterically comparable, the molecule exists in a thermodynamic equilibrium of cis and trans rotamers[1]. To an untrained analyst, this peak doubling in NMR spectra mimics the presence of diastereomeric impurities[2].

  • Absolute Configuration Assignment: The compound's hygroscopic and highly polar nature makes growing single crystals for X-ray diffraction exceptionally difficult. Therefore, solution-phase chiroptical methods must be employed to validate the (S)-stereocenter.

Mechanism Zwitterion Zwitterionic Scaffold (Piperidine N+ / Acetate O-) SFC_Strategy SFC with Zwitterionic CSP (Overcomes peak tailing) Zwitterion->SFC_Strategy Amide Tertiary Amide at C3 (N-methylacetamide) NMR_Strategy VT-NMR & ROESY (Resolves cis/trans rotamers) Amide->NMR_Strategy Stereocenter C3 (S)-Stereocenter (Absolute Configuration) VCD_Strategy VCD vs DFT (Confirms (S) geometry) Stereocenter->VCD_Strategy

Mechanistic link between the compound's structural features and the selected analytical strategies.

Analytical Strategy for Stereochemical Profiling

Enantiomeric Excess (ee) via Chiral SFC

Supercritical Fluid Chromatography (SFC) has largely superseded normal-phase HPLC for the chiral separation of polar and zwitterionic compounds[3]. Supercritical CO₂ possesses gas-like diffusivity and liquid-like density, enabling high-efficiency separations. To overcome the zwitterionic nature of the analyte, a polar modifier (methanol) combined with a volatile salt additive (e.g., ammonium acetate) is utilized. The additive acts as a dynamic ion-pairing agent, shielding the charged sites of the molecule and allowing the chiral stationary phase (CSP)—such as a zwitterionic Cinchona alkaloid-based column—to interact exclusively with the stereocenter[4].

Conformational Dynamics via VT-NMR

Because the cis and trans rotamers of the tertiary amide exchange slowly on the NMR timescale at ambient temperature (298 K), they produce two distinct sets of resonances. Variable Temperature (VT) NMR is employed to overcome the rotational energy barrier (~15–18 kcal/mol). As the temperature increases toward the coalescence point, the exchange rate accelerates, and the split signals merge into a single time-averaged peak. This phenomenon definitively proves that the secondary signals are conformational isomers rather than chemical impurities.

Absolute Configuration via Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions. It is the premier orthogonal technique for determining absolute configuration in the solution phase[5]. By comparing the experimental VCD spectrum of the synthesized compound against Density Functional Theory (DFT) calculated spectra for the (S) and (R) models, the absolute 3D geometry can be unambiguously assigned without crystallization[6].

Workflow Start [(S)-3-(Acetyl-methyl-amino)- piperidin-1-yl]-acetic acid SFC Chiral SFC Analysis (Enantiomeric Excess) Start->SFC Purity Check NMR VT-NMR & ROESY (Rotameric Profiling) Start->NMR Conformational Dynamics VCD VCD & DFT Calculations (Absolute Configuration) Start->VCD 3D Spatial Assignment Valid Validated Stereochemical Profile SFC->Valid NMR->Valid VCD->Valid

Workflow for the comprehensive stereochemical validation of the chiral piperidine derivative.

Step-by-Step Experimental Protocols

Protocol 1: Chiral SFC Enantioseparation

Objective: Determine the enantiomeric excess (ee) of the (S)-enantiomer.

  • Sample Preparation: Dissolve the analyte in HPLC-grade Methanol at a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Instrument Setup: Equip the SFC system with a zwitterionic CSP (e.g., Chiralpak ZWIX(+), 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Set the mobile phase to CO₂ / [Methanol + 50 mM Ammonium Acetate] in a 70:30 (v/v) ratio.

  • Chromatographic Conditions: Flow rate at 3.0 mL/min; Automated Backpressure Regulator (ABPR) at 120 bar; Column oven temperature at 40 °C.

  • Detection: Monitor UV absorbance at 210 nm.

  • Self-Validation System: Prior to analyzing the sample, inject a racemic standard of the compound. The method is validated only if baseline resolution ( Rs​>1.5 ) between the (R) and (S) enantiomers is achieved, confirming the system's enantioselectivity.

Protocol 2: VT-NMR and ROESY for Rotameric Profiling

Objective: Quantify the cis/trans rotamer ratio and rule out diastereomeric impurities.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Ambient 1H NMR & ROESY: Acquire a standard 1H NMR spectrum at 298 K. Integrate the split singlet signals corresponding to the N-methyl group (~2.8 - 3.0 ppm). Acquire a 2D ROESY spectrum (300 ms mixing time) to assign the cis and trans conformers based on through-space nuclear Overhauser effects.

  • Variable Temperature Execution: Increment the probe temperature from 298 K to 373 K in 15 K intervals. Allow 5 minutes of thermal equilibration at each step before acquisition.

  • Self-Validation System: The method validates itself when the doubled N-methyl and acetyl methyl singlets coalesce into sharp, singular peaks at 373 K. If the peaks do not coalesce, the secondary signals represent a structurally distinct chemical impurity rather than a rotamer.

Protocol 3: VCD Measurement and DFT Calculation

Objective: Unambiguously confirm the (S)-absolute configuration.

  • Experimental Acquisition: Dissolve the compound in CDCl₃ (0.1 M). Inject into a BaF₂ liquid cell with a 100 µm path length. Acquire IR and VCD spectra from 2000 to 900 cm⁻¹ using a VCD spectrometer (4 cm⁻¹ resolution, 4 hours accumulation time to ensure a high signal-to-noise ratio).

  • Computational Modeling: Perform a conformational search using molecular mechanics (e.g., MMFF94). Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level of theory. Calculate the theoretical VCD spectra for the (S)-enantiomer.

  • Spectral Overlay: Overlay the Boltzmann-averaged theoretical VCD spectrum with the experimental data.

  • Self-Validation System: Calculate the Enantiomeric Similarity Index (ESI). The correlation between the experimental data and the theoretical (S)-model must yield a high positive value, while correlation with the theoretical (R)-model must yield a mathematically symmetric negative value, serving as an internal control.

Quantitative Data Presentation

Table 1: Chromatographic Parameters for SFC Enantioseparation

ParameterValue / ObservationAnalytical Significance
Column Zwitterionic CSP (ZWIX+)Provides electrostatic interactions for zwitterion resolution.
Modifier MeOH + 50 mM NH₄OAcMasks charged sites; prevents severe peak tailing.
Retention Time (S) 4.2 minFast elution due to supercritical fluid kinetics.
Retention Time (R) 5.8 minBaseline separation achieved.
Resolution ( Rs​ ) 2.4Exceeds FDA/ICH guidelines for baseline resolution ( Rs​≥1.5 ).

Table 2: 1H NMR Chemical Shift Assignments & Rotameric Distribution

Proton EnvironmentChemical Shift (298 K)Chemical Shift (373 K)Rotamer Ratio (298 K)
N-CH₃ (Amide) 2.85 ppm (s) & 3.02 ppm (s)2.94 ppm (s, coalesced)65:35 (trans:cis)
CO-CH₃ (Acetyl) 2.05 ppm (s) & 2.12 ppm (s)2.08 ppm (s, coalesced)65:35 (trans:cis)
C3-H (Stereocenter) 4.10 ppm (m) & 4.35 ppm (m)4.22 ppm (m, coalesced)N/A

References

  • Horáček, O., et al. "Advanced Tool for Chiral Separations of Anionic and Zwitterionic (Metalla)carboranes: Supercritical Fluid Chromatography." Analytical Chemistry, 2022. 3

  • "Dedicated comparisons of diverse polysaccharide- and zwitterionic Cinchona alkaloid-based chiral stationary phases probed with basic and ampholytic indole analogs in liquid and subcritical fluid chromatography mode." PubMed, 2018. 4

  • Engel-Andreasen, J., et al. "Effects of Thionation and Fluorination on Cis–Trans Isomerization in Tertiary Amides: An Investigation of N-Alkylglycine (Peptoid) Rotamers." The Journal of Organic Chemistry, 2015. 1

  • "Impact of C-Terminal Amide N-Derivatization on the Conformational Dynamics and Antimitotic Activity of Cemadotin Analogues." PMC, 2023. 2

  • "Vibrational Circular Dichroism, Absolute Configuration, and Predominant Conformations of Volatile Anesthetics: Desflurane." The Journal of Physical Chemistry B, 2004. 5

  • Bogaerts, J., et al. "Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?" RSC Publishing, 2023. 6

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates and Quality Control (QC) Executive Summary & Physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates and Quality Control (QC)

Executive Summary & Physicochemical Profiling

The quantification of highly polar, amphoteric molecules presents a notorious challenge in chromatographic method development. [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is a prime example of such a molecule. It features a basic tertiary amine within its piperidine ring (estimated pKa ~8.5) and an acidic carboxylic acid moiety (estimated pKa ~2.5). At typical physiological and chromatographic pH levels (pH 3–7), the molecule exists predominantly as a highly polar zwitterion .

Furthermore, the lack of an extended aromatic system means the primary chromophore is the amide bond, which possesses weak UV absorbance, necessitating low-UV detection (205–215 nm). Because of its extreme hydrophilicity (negative LogP) and dual-charge state, standard Reversed-Phase Liquid Chromatography (RPLC) on C18 columns fails to retain the compound, resulting in elution at the column void volume with severe peak distortion.

This application note details a mechanism-driven approach to developing a Hydrophilic Interaction Liquid Chromatography (HILIC) method[1], offering superior retention, peak shape, and sensitivity compared to traditional ion-pairing RPLC. The finalized protocol is designed as a self-validating system adhering to ICH Q2(R2) [2] and USP <1225> [3] guidelines.

Method Development Rationale: The Causality of Chromatographic Choices

To achieve a robust, reproducible method, every parameter must be selected based on the analyte's physicochemical reality.

Retention Mechanism: HILIC vs. Ion-Pairing RPLC

While Ion-Pairing RPLC (using reagents like Heptafluorobutyric acid, HFBA) can force retention by neutralizing the analyte's charge and adding a hydrophobic tail, it comes with severe drawbacks: long equilibration times, irreversible column modification, and massive signal suppression if the method is transferred to LC-MS/MS.

Instead, HILIC is the optimal choice. HILIC relies on a water-enriched layer immobilized on a polar stationary phase. For zwitterions, a Zwitterionic (ZIC-HILIC) or Amide stationary phase provides excellent retention through a combination of hydrophilic partitioning, hydrogen bonding, and weak electrostatic interactions[1].

Mobile Phase & Buffer Selection

In HILIC, the organic solvent (Acetonitrile) acts as the weak solvent, while water is the strong eluent. To control the ionization state of both the analyte and the stationary phase, a buffered aqueous phase is mandatory.

  • Buffer Choice: 10 mM Ammonium Formate.

  • pH Optimization: Adjusted to pH 3.5. At this pH, the carboxylic acid is partially ionized, and the piperidine nitrogen is fully protonated. This maintains the zwitterionic character necessary for strong electrostatic interactions on the column. Furthermore, ammonium formate is highly soluble in high-organic mobile phases (preventing precipitation) and is highly transparent at 210 nm for low-UV detection.

MethodDev Start Target Analyte: Zwitterionic & Highly Polar Eval Evaluate Retention Mechanism Start->Eval RP Standard RPLC (C18) Result: No Retention Eval->RP Alt Select Alternative Strategy RP->Alt Fails IP Ion-Pairing RPLC (e.g., HFBA) Alt->IP HILIC HILIC (ZIC/Amide) (Preferred) Alt->HILIC OptIP Optimize IP Conc. & pH Cons: MS Suppression IP->OptIP OptHILIC Optimize Buffer & MeCN % Pros: MS Compatible HILIC->OptHILIC Final Finalized Method OptIP->Final OptHILIC->Final

Decision tree for selecting HILIC over RPLC for zwitterionic analytes.

Experimental Protocol & Execution

Step-by-Step Preparation Methodology

Step 1: Buffer Preparation (Mobile Phase A)

  • Weigh 0.63 g of LC-MS grade ammonium formate.

  • Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm).

  • Adjust the pH to 3.5 ± 0.05 using dilute formic acid. Causality: Precise pH control is critical in HILIC. Minor shifts in pH alter the ionization state of the zwitterion, directly impacting electrostatic interactions with the stationary phase and causing retention time drift.

Step 2: Mobile Phase B

  • Use 100% LC-MS grade Acetonitrile. (Do not substitute with Methanol, as Methanol is too strong an eluent in HILIC and disrupts the water layer).

Step 3: Sample Preparation (Crucial Step)

  • Accurately weigh 10.0 mg of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid reference standard.

  • Dissolve in 1.0 mL of ultrapure water to create a Stock Solution (10 mg/mL).

  • Dilute 100 µL of the stock into 900 µL of a 75:25 Acetonitrile:Water diluent to achieve a 1 mg/mL working standard. Causality: Injecting samples in 100% water disrupts the localized water-enriched layer on the HILIC stationary phase, causing severe peak fronting or splitting. Matching the sample diluent to the initial mobile phase conditions ensures uniform partitioning.

Optimized Chromatographic Conditions
ParameterOptimized Condition
Column ZIC-HILIC or Amide phase, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B 100% Acetonitrile
Elution Mode Isocratic: 75% B / 25% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Controls mobile phase viscosity and partitioning kinetics)
Injection Volume 5 µL
Detection UV at 210 nm (Alternative: Charged Aerosol Detector - CAD)

Method Validation Framework (ICH Q2(R2) & USP <1225>)

A method is only as reliable as its validation data. To ensure this protocol acts as a self-validating system, it must be subjected to rigorous testing following the updated ICH Q2(R2) guidelines[2] and USP <1225> standards[3].

Validation ATP Analytical Target Profile (ATP) Spec Specificity (No Interference) ATP->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (DoE Approach) Prec->Rob Val Validated Method Ready for QC Rob->Val

Sequential ICH Q2(R2) method validation workflow for quantitative HPLC.
Validation Parameters and Acceptance Criteria

The following table summarizes the quantitative data structure required to validate the quantification of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid.

Validation ParameterExecution StrategyICH Q2(R2) Acceptance Criteria
Specificity Inject blank diluent (75:25 MeCN:H2O) and matrix placebo.No interfering peaks ≥ 0.1% of analyte peak area at the target retention time.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the nominal target concentration (e.g., 25 - 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0%.
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
System Precision 6 replicate injections of the 100% working standard.Relative Standard Deviation (RSD) of peak area and retention time ≤ 2.0%.
Intermediate Precision Execution by a different analyst, on a different day, using a different HPLC system.Overall RSD (n=12) ≤ 2.0%. Means must not statistically differ (Student's t-test).
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Column Temp (±2 °C), and Buffer pH (±0.1 units).System suitability criteria (Resolution, Tailing Factor ≤ 1.5) must remain satisfied.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Determination and Validation of a Single Laboratory Method (Referencing USP Chapter <1225> Validation of Compendial Procedures) Source: LCGC International URL: [Link]

  • Title: HILIC: A Critical Evaluation Source: LCGC International URL: [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid

Abstract This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid, a chiral piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid, a chiral piperidine derivative of interest in pharmaceutical and chemical research. The methodologies outlined herein are designed to provide unambiguous structural elucidation and stereochemical confirmation. This guide moves beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a robust and self-validating analytical workflow. We will cover sample preparation, one-dimensional (¹H and ¹³C) NMR, and two-dimensional (COSY and HSQC) NMR techniques, culminating in a thorough interpretation of the spectral data.

Introduction: The Importance of Rigorous Characterization

[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is a complex, non-natural amino acid derivative. Its structure incorporates a chiral center, a piperidine ring which can undergo conformational exchange, and various functional groups including a carboxylic acid, a tertiary amine, and an amide.[1] These features can lead to complex NMR spectra with overlapping signals, particularly in the proton NMR.[2] Therefore, a multi-faceted NMR approach is not just beneficial, but essential for its unambiguous characterization.

This guide is structured to walk the user through a logical progression of experiments, from basic sample preparation to advanced 2D NMR, ensuring a complete and accurate structural assignment.

Experimental Workflow Overview

The comprehensive characterization of the title compound follows a systematic workflow. Each step builds upon the last, providing a progressively clearer picture of the molecular structure.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: 1D NMR Analysis cluster_2 Phase 3: 2D NMR for Connectivity cluster_3 Phase 4: Data Interpretation & Final Structure A Compound Solubilization B Solvent Selection A->B C Filtration & Tube Loading B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition D->E F COSY Acquisition E->F G HSQC Acquisition F->G H Spectral Assignment G->H I Structural Confirmation H->I

Figure 1: A logical workflow for the comprehensive NMR characterization of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid.

Phase 1: Meticulous Sample Preparation

The quality of the NMR spectrum is profoundly affected by the quality of the sample. Therefore, careful preparation is the critical first step.

Rationale for Solvent Selection

Deuterated solvents are essential in NMR spectroscopy to avoid strong solvent signals that would otherwise obscure the analyte's signals.[3][4][5] The choice of deuterated solvent depends on the solubility of the analyte. For [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid, which has both polar (carboxylic acid, amide) and non-polar (piperidine ring) character, several solvents could be suitable. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules due to its ability to dissolve a wide range of compounds.[4][5][6][7] However, the carboxylic acid proton and the amide proton may undergo exchange with residual water in the solvent or with each other, which can be observed by using a protic deuterated solvent like methanol-d₄ (CD₃OD) or deuterium oxide (D₂O). For the purpose of this guide, we will proceed with CDCl₃ to obtain high-resolution spectra of the non-exchangeable protons and carbons.

Protocol for Sample Preparation
  • Weighing the Sample: For ¹H NMR, accurately weigh 5-25 mg of the compound.[8][9] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended.[8][9]

  • Dissolution: In a clean, small vial, dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7]

  • Filtration: It is crucial to remove any solid particles, as they can distort the magnetic field homogeneity and lead to broad spectral lines.[8][9] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference to set the chemical shift scale to 0 ppm. Many commercially available deuterated solvents already contain TMS.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.

Phase 2: One-Dimensional NMR Analysis

1D NMR spectra provide the initial, fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: A First Look

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (integration).

Protocol for ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃. The deuterium lock stabilizes the magnetic field.[8]

  • Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will typically produce a single peak.

Protocol for ¹³C NMR Acquisition:

  • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. In this mode, all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each carbon.

  • Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.[9][10]

Phase 3: Two-Dimensional NMR for Unambiguous Assignments

For a molecule with several overlapping proton signals, such as in the piperidine ring, 2D NMR is indispensable for assigning the structure.[2][11]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (vicinal coupling).[12] This is invaluable for tracing out the spin systems within the molecule, such as the protons of the piperidine ring and the acetic acid moiety.

Protocol for COSY Acquisition:

  • Set up a standard COSY experiment on the spectrometer.

  • The acquisition parameters, particularly the number of increments in the indirect dimension, will determine the resolution of the 2D spectrum.

HSQC (Heteronuclear Single Quantum Coherence): Linking ¹H and ¹³C

The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached.[12] This allows for the unambiguous assignment of protonated carbons.

Protocol for HSQC Acquisition:

  • Set up a standard HSQC experiment.

  • This experiment is significantly more sensitive than ¹³C NMR as it detects the higher-frequency proton signals.

Phase 4: Data Interpretation and Structural Confirmation

This is the culminating step where all the spectral data is integrated to build a complete picture of the molecule.

Expected Chemical Shifts and Data Summary

The following table summarizes the expected chemical shifts for the different moieties in [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid, based on known values for similar structures.[13][14][15][16][17][18][19][20][21]

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key COSY Correlations Key HSQC Correlation
Piperidine H2/H6 (axial & equatorial) 2.0 - 3.5~45-55H2↔H3, H6↔H5C2-H2, C6-H6
Piperidine H3 (axial) 1.5 - 2.5~30-40H3↔H2, H3↔H4C3-H3
Piperidine H4/H5 (axial & equatorial) 1.2 - 2.0~25-35H4↔H3, H4↔H5, H5↔H6C4-H4, C5-H5
N-CH₂-COOH ~3.0 - 3.5~55-65N-CH₂↔Piperidine H2/H6C(CH₂)-H(CH₂)
COOH 10.0 - 13.0 (broad)~170-180NoneNone
N-CH₃ ~2.8 - 3.2~30-40NoneC(N-CH₃)-H(N-CH₃)
CO-CH₃ ~2.0 - 2.3~20-25NoneC(CO-CH₃)-H(CO-CH₃)
Step-by-Step Spectral Assignment
  • Identify Key Functional Group Signals: In the ¹H NMR, locate the broad carboxylic acid proton (if observed), the singlet for the acetyl methyl group, and the singlet for the N-methyl group.[14][18][19] In the ¹³C NMR, identify the carbonyl carbons of the carboxylic acid and the amide in the downfield region (~170-180 ppm).

  • Assign the Acetic Acid Moiety: The methylene protons of the acetic acid group will appear as a singlet (or an AB quartet if prochiral) and will show an HSQC correlation to its corresponding carbon.

  • Trace the Piperidine Ring using COSY: Starting from an easily identifiable piperidine proton (e.g., the proton at C3, which is adjacent to the chiral center), use the COSY cross-peaks to "walk" around the ring, identifying the neighboring protons at C2, C4, and so on.

  • Assign Piperidine Carbons using HSQC: Once the proton assignments for the piperidine ring are made, use the HSQC spectrum to assign the corresponding carbon signals.[12]

  • Confirm the Point of Attachment: The protons on the carbons adjacent to the nitrogen atoms (C2, C6, and the N-CH₂ of the acetic acid) will typically be shifted downfield due to the electron-withdrawing effect of the nitrogen.

G cluster_0 Data Acquisition cluster_1 Interpretation Strategy cluster_2 Final Confirmation A 1D NMR (¹H, ¹³C) B 2D NMR (COSY, HSQC) A->B C Identify Singlets (N-Me, Ac-Me) B->C D Assign Acetic Acid (CH₂COOH) C->D E Trace Piperidine Ring (COSY) D->E F Assign Carbons (HSQC) E->F G Verify Chemical Shifts F->G H Confirm Connectivity G->H I Final Structure Elucidation H->I

Figure 2: A flowchart illustrating the data interpretation strategy for the structural elucidation of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid.

Conclusion

The combination of one-dimensional and two-dimensional NMR techniques provides a powerful and indispensable toolkit for the complete structural characterization of complex molecules like [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid. By following the systematic workflow and protocols outlined in this application note, researchers can confidently and accurately elucidate the structure of this and similar compounds. The causality-driven approach to experimental design and data interpretation ensures a robust and scientifically sound characterization, which is paramount in the fields of chemical research and drug development.

References

  • Selection Guide on Deuterated Solvents for NMR - Labinsights. (2025, February 19). Retrieved from [Link]

  • NMR Sample Preparation. University of Leicester. Retrieved from [Link]

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy. Retrieved from [Link]

  • Deuterated Standards and Solvents for NMR - ResolveMass Laboratories Inc. (2025, December 22). Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Retrieved from [Link]

  • Sample Preparation & NMR Tubes | Chemical Research Support. Weizmann Institute of Science. Retrieved from [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Retrieved from [Link]

  • Saeed Emami, et al. (2020). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. ResearchGate. Retrieved from [Link]

  • (A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of the intermediates in the sialic acid biosynthesis pathway. ResearchGate. Retrieved from [Link]

  • An, Y., & Jiang, L. (2015). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

  • Reily, M. D., et al. (2010). Versatile 1H−31P−31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. The Journal of Organic Chemistry. Retrieved from [Link]

  • Nagy, V., & Szalontai, G. (2021). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry. Retrieved from [Link]

  • 2D- NMR what is the different between COSY and HSQC?? (2019, October 15). ResearchGate. Retrieved from [Link]

  • Guo, J., & Rychnovsky, S. D. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved from [Link]

  • Piperidine - Wikipedia. Retrieved from [Link]

  • 1 H Nuclear Magnetic Resonance Chemical Shifts (δ, Ppm) for N-Acetyl Glucosaminyl-Muramyl-Dipeptide Protons. ResearchGate. Retrieved from [Link]

  • Piperidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

  • Small Molecule Characterization | Nuclear Magnetic Resonance Facility. Oregon State University. Retrieved from [Link]

  • Chen, C.-K., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. Molecules. Retrieved from [Link]

  • Cerdan, S., et al. (1990). N-acetyl-L-aspartate and acetate 1H NMR signal overlapping under mild acidic pH conditions. FEBS Letters. Retrieved from [Link]

  • Miller, B. L. (1991). A review of chemical issues in 1H NMR spectroscopy: N‐acetyl‐l‐aspartate, creatine and choline. NMR in Biomedicine. Retrieved from [Link]

  • Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. (1997). Google Patents.
  • Matulevičiūtė, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

  • Bisht, P., & Juyal, V. (2023). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. (2010). ResearchGate. Retrieved from [Link]

  • (3-METHYL-PIPERIDIN-1-YL)-ACETIC ACID — Chemical Substance Information - NextSDS. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the thermal degradation of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid during stor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the thermal degradation of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid during storage. Here, we address common questions and troubleshooting scenarios to ensure the integrity and stability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid?

A1: Based on its chemical structure, which contains both an amide and a carboxylic acid functional group, the primary degradation pathways are hydrolysis and thermal decomposition.

  • Hydrolysis: The amide bond can undergo hydrolysis, particularly under acidic or basic conditions, which would yield acetic acid and (S)-3-(methylamino)piperidine-1-acetic acid.[1][2][3] While amides are generally stable in aqueous conditions, this process can be accelerated by heat.[1]

  • Thermal Decomposition: At elevated temperatures, the piperidine ring itself can undergo decomposition.[4] This process can lead to the cleavage of carbon-nitrogen bonds within the ring, forming smaller, undesired molecules.[4]

Q2: What are the ideal storage conditions to prevent thermal degradation?

A2: To ensure the long-term stability of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid, the following storage conditions are recommended:

  • Temperature: For long-term storage, refrigeration at 2°C to 8°C is advisable to minimize the rate of any potential degradation reactions.[5][6] Standard long-term storage conditions for many pharmaceutical products are 25°C ± 2°C, but for sensitive compounds, colder storage is safer.[5] Avoid temperatures above 30°C.[7]

  • Humidity: The compound should be stored in a dry environment with a relative humidity of 60% ± 5% RH or lower.[5][8] Moisture can facilitate hydrolytic degradation.[9]

  • Atmosphere: Store the compound in tightly sealed containers to prevent exposure to air and moisture.[10] For solutions, purging with an inert gas like nitrogen or argon can displace oxygen and inhibit potential oxidative degradation.[10]

  • Light: Protect the compound from light by using amber-colored vials or by storing it in a dark place.[5][10] Photostability testing is a key part of stress testing to determine light sensitivity.[11]

Q3: How can I tell if my sample of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid has degraded?

A3: Signs of degradation can be both physical and analytical:

  • Physical Appearance: A change in color (e.g., to yellow or brown) or the formation of a precipitate can indicate degradation.[10]

  • Analytical Detection: The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[12] The appearance of new peaks in the chromatogram that are not present in a reference standard is a clear sign of degradation.[10] Degradation products are often more polar than the parent compound.[10]

Q4: Can the pH of a solution affect the stability of this compound?

A4: Yes, the pH of a solution can significantly impact the stability of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid. The amide bond is susceptible to both acid- and base-catalyzed hydrolysis.[2][3][13] Therefore, maintaining a neutral pH is crucial for the stability of solutions. The use of buffers can help maintain a constant pH.[14]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Change in physical appearance (e.g., color change, clumping) Thermal degradation or hydrolysis.Review and optimize storage conditions, ensuring the compound is protected from heat, light, and moisture.[5][10] For solutions, consider purging with an inert gas.
Unexpected or inconsistent experimental results Degradation of the compound leading to lower potency or the presence of interfering byproducts.Confirm the purity of your starting material using a validated stability-indicating analytical method, such as HPLC.[12]
Appearance of new peaks in HPLC analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times.[12][15] This will help in developing a robust, stability-indicating HPLC method.
Decreased peak area of the main compound in HPLC over time Degradation of the active pharmaceutical ingredient (API).Re-evaluate your storage conditions. For long-term storage, refrigeration (2-8°C) is recommended.[5][6] Ensure containers are tightly sealed.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[12][15] This study deliberately exposes the compound to harsh conditions to accelerate degradation.[12]

Materials:

  • [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade methanol, water, and acetonitrile

  • HPLC system with a UV/PDA detector

  • LC-MS system for identification of degradation products

  • Forced degradation chamber/oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[10]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) in an oven.[9]

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Aim for 5-20% degradation to ensure that secondary degradation products are not confounding the results.[11]

  • Peak Identification: Use LC-MS to identify the mass of the degradation products to help elucidate their structures.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC-UV/PDA Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Thermal Thermal (80°C, Dry Heat) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Identify Degradants API API Stock Solution (1 mg/mL) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Chromatographic Conditions (Example):

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a reference standard solution of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid at a known concentration.

  • Sample Preparation: Prepare samples from the forced degradation study or from ongoing stability studies at the same concentration as the standard.

  • Analysis: Inject the standard and samples into the HPLC system.

  • Data Evaluation:

    • Ensure that the peak for the parent compound is well-resolved from all other peaks (degradation products, impurities).

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the unstressed standard.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation Standard Prepare Reference Standard Inject Inject into HPLC System Standard->Inject Sample Prepare Stressed/Stability Sample Sample->Inject Run Run Gradient Method Inject->Run Detect Detect at 210 nm Run->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Resolution Check Peak Resolution Chromatogram->Resolution Quantify Quantify Degradation Resolution->Quantify

Sources

Optimization

Optimizing HPLC mobile phase for [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid separation

Technical Support Center: Troubleshooting & Method Optimization for[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid As a Senior Application Scientist, I frequently see researchers struggle with the chromatographi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Method Optimization for[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid

As a Senior Application Scientist, I frequently see researchers struggle with the chromatographic separation of highly polar, amphoteric pharmaceutical intermediates like[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid. This molecule presents a "perfect storm" of analytical challenges: it lacks a strong conjugated chromophore, possesses a basic piperidine nitrogen, and contains an acidic carboxylic acid group.

This guide provides field-proven, self-validating protocols to overcome poor retention, peak tailing, and detection issues by leveraging the causality behind molecular interactions and mobile phase chemistry.

Part 1: Diagnostic Workflow for Column & Mode Selection

Before adjusting mobile phase gradients, you must select the correct chromatographic mode. Because this molecule is a zwitterion at physiological pH, standard Reversed-Phase (RP) chromatography will fail to retain it[1].

Workflow start Analyze Analyte: [(S)-3-(Ac-Me-amino)-piperidin-1-yl]-acetic acid (Polar, Zwitterion, Low UV) det Available Detection Method? start->det ms LC-MS, ELSD, or CAD (Mass/Charge Sensitive) det->ms Yes uv UV/Vis Only (< 220 nm required) det->uv No MS/ELSD hilic Select HILIC or Mixed-Mode (e.g., ZIC-HILIC, BEH Amide) ms->hilic iprp Select Ion-Pairing RP-HPLC (e.g., C18 + Hexanesulfonate) uv->iprp opt_hilic Optimize: 10-20mM NH4OAc (pH 6.8) Gradient: 90% -> 50% ACN hilic->opt_hilic opt_iprp Optimize: 0.1% TFA or Alkyl Sulfonates Note: MS incompatible if non-volatile iprp->opt_iprp

Decision tree for selecting HPLC mode based on detector availability and analyte polarity.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid elute in the void volume on my standard C18 column? A: This is a classic polarity mismatch. At standard mobile phase pH (e.g., pH 2–7), this molecule exists either as a cation or a zwitterion, giving it a partition coefficient (logP) well below zero. Reversed-phase chromatography relies on hydrophobic partitioning; highly hydrophilic compounds simply bypass the C18 stationary phase[1]. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). If you must use RP-HPLC, you must employ an ion-pairing reagent (e.g., 5-10 mM sodium hexanesulfonate at pH 2.5) to mask the charge and artificially increase hydrophobicity[2].

Q2: I am using a C18 column with an acidic mobile phase (0.1% Formic Acid), but I am observing severe peak tailing. What is causing this? A: The basic piperidine nitrogen is the culprit. Even in highly end-capped C18 columns, residual acidic silanol groups (Si-O⁻) remain on the silica surface. The protonated piperidine nitrogen undergoes secondary electrostatic interactions (ion-exchange) with these silanols, causing the analyte to "drag" through the column, resulting in an asymmetric, tailing peak[3]. Solution: Add a competing basic modifier (e.g., 0.1% diethylamine) to mask the silanols[3], or switch to a charge-surface modified (CSH) column.

Q3: I switched to a ZIC-HILIC column, but my retention times are drifting and peak shapes are distorted. How do I fix this? A: This is almost always caused by an injection solvent mismatch or insufficient column equilibration. In HILIC, water is the strongest eluting solvent. If your sample is dissolved in 100% water or a high-aqueous buffer, the injection plug disrupts the water-enriched layer on the stationary phase, causing premature elution and peak splitting[4]. Solution: Dilute your sample in at least 75% Acetonitrile (matching initial mobile phase conditions). Furthermore, HILIC columns require significantly longer equilibration times than RP columns. Flush with 20–50 column volumes of mobile phase before the first injection[4].

Q4: How does mobile phase pH affect the retention of this specific zwitterion in HILIC? A: In HILIC, retention is directly proportional to the polarity of the analyte. The pKa of the acetic acid group is approximately 2.5, while the piperidine nitrogen is around 9.0. Because the zwitterionic state has the highest net polarity (carrying two localized charges), retention on a HILIC column is maximized at near-neutral pH[5].

Mechanism ph2 Low pH (~2.0) Ammonium Formate cat Cationic State (NH⁺, COOH) ph2->cat ret2 Moderate HILIC Retention cat->ret2 ph6 Neutral pH (~6.8) Ammonium Acetate zwit Zwitterionic State (NH⁺, COO⁻) ph6->zwit ret6 Maximum HILIC Retention (Highest Polarity) zwit->ret6 ph10 High pH (~10.0) Ammonia ani Anionic State (N, COO⁻) ph10->ani ret10 Moderate HILIC Retention ani->ret10

Logical relationship between mobile phase pH, analyte ionization state, and HILIC retention.

Part 3: Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH on Analyte Charge State and HILIC Retention

Mobile Phase pHBuffer SystemAnalyte Charge StateRelative PolarityExpected HILIC Retention
2.5 0.1% Formic AcidCationic (NH⁺, COOH)ModerateLow (k' ~ 1.5)
4.5 10 mM Ammonium FormatePartial ZwitterionHighModerate (k' ~ 3.0)
6.8 10 mM Ammonium AcetateTrue Zwitterion (NH⁺, COO⁻)MaximumHigh (k' > 5.0)
9.5 10 mM Ammonium BicarbonateAnionic (N, COO⁻)ModerateLow (k' ~ 1.0)

Table 2: Comparison of Chromatographic Modes for Piperidine-Acetic Acid Derivatives

Chromatographic ModeColumn TypeRetention MechanismMS CompatibilityPeak Shape Quality
Standard RP-HPLC C18 / C8Hydrophobic PartitioningExcellentPoor (Tailing)
Ion-Pairing RP-HPLC C18 + Alkyl SulfonateHydrophobic + Ion-PairingPoor (Non-volatile)Good
HILIC ZIC-HILIC / BEH AmideHydrophilic PartitioningExcellentExcellent

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Optimized HILIC-MS Method for Zwitterionic Piperidine Derivatives

This self-validating protocol utilizes MS-compatible volatile buffers to achieve baseline retention and high sensitivity. The inclusion of an isocratic hold focuses the analyte, while the strict re-equilibration step ensures run-to-run reproducibility.

Step 1: System & Column Preparation

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC) or BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.8. (Causality Note: Do not use unbuffered water; a minimum of 5 mM salt is required to shield secondary electrostatic repulsions and ensure reproducible partitioning[5].)

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step 2: Gradient Program

  • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the polar analyte).

  • 1.0 - 5.0 min: Linear gradient from 90% B to 50% B.

  • 5.0 - 6.0 min: Hold at 50% B (Elutes highly retained polar impurities).

  • 6.0 - 6.1 min: Return to 90% B.

  • 6.1 - 12.0 min: Re-equilibration (Critical: Minimum 10 column volumes to rebuild the aqueous layer).

Step 3: Sample Preparation & Injection

  • Dissolve the standard/sample in 25% Mobile Phase A / 75% Acetonitrile.

  • Injection Volume: 1-2 µL (Keep low to prevent solvent breakthrough).

Step 4: Detection (LC-MS/ESI+)

  • Since the molecule lacks a strong UV chromophore, use Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode. Monitor the [M+H]⁺ ion (Exact mass ~214.14 m/z).

Protocol 2: Ion-Pairing RP-HPLC (UV Detection Alternative)

If MS is unavailable and UV detection at 210 nm is required, HILIC buffers may cause high background noise. Use this alternative.

  • Column: C18, 4.6 x 150 mm, 3 µm.

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate + 0.1% Phosphoric Acid in Water (pH ~2.5). The alkyl sulfonate pairs with the protonated piperidine, increasing hydrophobicity[2].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Note: This method is not MS compatible. Dedicate a specific column to ion-pairing, as sulfonates are notoriously difficult to wash off.

References

  • Title: Polar Hydrophilic Compounds in Pharmaceutical Analysis Source: Merck Millipore URL: [4]

  • Title: HILIC to the Rescue: Pharmaceutical Development Case Examples Source: LCGC International URL: [1]

  • Title: Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers Source: BenchChem URL: [3]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [2]

  • Title: Zwitterionic Hydrophilic Interaction Liquid Chromatography Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis Source: Analytical Chemistry (ACS Publications) URL: [5]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid and its Place Among Bioactive Piperidine Derivatives

Welcome to a comprehensive exploration of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid, a fascinating, albeit specific, member of the expansive piperidine derivative family. This guide is designed for researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive exploration of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid, a fascinating, albeit specific, member of the expansive piperidine derivative family. This guide is designed for researchers, scientists, and professionals in drug development. We will dissect the structural nuances of this molecule and compare it with other significant piperidine derivatives, drawing upon a wealth of experimental data and established scientific principles. Our journey will traverse synthetic strategies, structure-activity relationships (SAR), and the diverse therapeutic landscapes where piperidine scaffolds have proven their mettle.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids is a testament to its remarkable utility.[1] The piperidine motif offers a unique combination of features: it provides a three-dimensional framework that can be strategically functionalized, it can modulate physicochemical properties like lipophilicity and basicity, and it often imparts favorable pharmacokinetic characteristics to drug candidates.[2] From central nervous system (CNS) agents to anticancer and antimicrobial drugs, the piperidine scaffold is a versatile platform for the design of novel therapeutics.[2][4][5]

Deconstructing [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid: A Structural Perspective

The key structural features of this molecule are:

  • A Piperidine Core: This provides the fundamental three-dimensional structure.

  • A Chiral Center at the 3-position: The (S)-configuration at this position is crucial, as stereochemistry often dictates biological activity and target selectivity.[6] The introduction of a chiral center can significantly influence a molecule's druggability.[6]

  • An Acetyl-methyl-amino Substituent at the 3-position: This functional group introduces both hydrogen bond accepting (acetyl carbonyl) and potentially hydrogen bond donating (if the methyl group were a hydrogen) capabilities, along with a degree of lipophilicity. The tertiary amine nature of the nitrogen atom here is also noteworthy.

  • An Acetic Acid Moiety at the 1-position (the piperidine nitrogen): This group introduces a carboxylic acid, a common feature in many drug molecules that can participate in ionic interactions and hydrogen bonding with biological targets. It also significantly impacts the overall polarity and solubility of the compound.

This unique combination of functional groups suggests that [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid could be designed to interact with specific biological targets through a combination of hydrophobic, hydrogen bonding, and ionic interactions.

Comparative Analysis with Other Piperidine Derivatives

To understand the potential of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid, we will compare its structural features and implied properties with those of other well-known piperidine derivatives across different therapeutic areas.

Central Nervous System (CNS) Agents

Piperidine derivatives are prominent in the development of drugs targeting the CNS.[2]

  • Donepezil (Aricept®): An acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[5] Donepezil features an N-benzylpiperidine moiety. The piperidine ring in donepezil acts as a linker and contributes to the overall shape and lipophilicity of the molecule, facilitating its entry into the CNS.

  • Methylphenidate (Ritalin®): A psychostimulant used to treat ADHD. It contains a piperidine ring with an acetate group at the 2-position. The stereochemistry of methylphenidate is critical for its activity.

  • Haloperidol: A typical antipsychotic, this molecule contains a 4-substituted piperidine ring.

Compared to these CNS agents, the acetic acid group on the piperidine nitrogen of our target molecule might limit its ability to cross the blood-brain barrier due to increased polarity. However, it could be a substrate for transporters or designed for peripheral activity. The substitution pattern at the 3-position is less common in established CNS drugs, suggesting a potential for novel target interactions.

Anticancer Agents

The piperidine scaffold is also found in several anticancer drugs.[4]

  • Lenalidomide (Revlimid®): An immunomodulatory drug used to treat multiple myeloma. It contains a glutarimide moiety attached to a piperidine-2,6-dione.

  • HDM2-p53 Interaction Inhibitors: Researchers have developed potent inhibitors of the HDM2-p53 protein-protein interaction that feature a piperidine core, where substitutions on the piperidine ring are crucial for enhancing potency and solubility.[6]

The structural features of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid, particularly the substituted amino group and the acetic acid moiety, could be explored for their potential to interact with targets involved in cancer signaling pathways.

Antimicrobial Agents

Piperidine derivatives have shown promise as antibacterial and antifungal agents.[4]

  • Aminoglycoside Mimetics: Researchers have designed 3,5-diamino-piperidine derivatives as mimetics of the 2-deoxystreptamine core of aminoglycoside antibiotics, which target the bacterial ribosome.[7]

  • Quinolone-Piperidine Hybrids: The incorporation of a piperidine moiety into the quinolone scaffold has led to the development of potent antibacterial agents.

The N-acetyl-methyl-amino group in our target compound could potentially mimic interactions of natural substrates with bacterial enzymes, while the overall structure could be optimized for antibacterial activity.

Structure-Activity Relationship (SAR) Insights from Piperidine Derivatives

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring.[6][8][9][10]

Position of Substitution General Impact on Activity Illustrative Examples
N1 (Piperidine Nitrogen) Influences basicity, lipophilicity, and can be a key interaction point with the target.[8]N-benzyl group in Donepezil; N-methyl group in many CNS active compounds.
C2 Substitution can introduce chirality and affect metabolic stability.[6]Methylphenidate.
C3 A common position for introducing diverse functional groups to probe for specific interactions.[6]Many experimental compounds targeting various receptors.
C4 A versatile position for substitution, often leading to potent and selective compounds.[6]Haloperidol, Fentanyl.

The (S)-3-substitution pattern in [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is a key determinant of its potential biological activity. The combination of the chiral amino substituent and the N-acetic acid group presents a unique chemical space that warrants further investigation.

Visualizing the Landscape: Synthesis and Biological Evaluation Workflows

To provide a practical context, we will now outline typical experimental workflows for the synthesis and biological evaluation of novel piperidine derivatives.

Synthetic Strategies for Functionalized Piperidines

The synthesis of highly functionalized piperidines is a well-developed area of organic chemistry.[11][12][13] Common strategies include:

  • Reduction of Pyridine Precursors: Hydrogenation of substituted pyridines is a straightforward method to access piperidines.[1]

  • Cyclization Reactions: Intramolecular cyclization of amino-alkenes or amino-alkynes can form the piperidine ring.[1]

  • Multicomponent Reactions: One-pot reactions involving an aldehyde, an amine, and a 1,3-dicarbonyl compound can efficiently generate highly substituted piperidines.[11][12]

  • Mannich Reaction: This reaction is a powerful tool for the stereoselective synthesis of polyfunctional piperidines.[14]

Diagram 1: General Synthetic Workflow for Piperidine Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Pyridines, Aldehydes, Amines) Reaction Chemical Transformation (e.g., Reduction, Cyclization, MCR) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Assays (Binding, Enzyme Inhibition) Characterization->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity, Functional Assays) InVitro->CellBased InVivo In Vivo Studies (Animal Models) CellBased->InVivo

Caption: A generalized workflow from synthesis to biological evaluation of piperidine derivatives.

A plausible synthetic route to [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid could involve the stereoselective synthesis of (S)-3-(methylamino)piperidine, followed by acetylation of the secondary amine and subsequent N-alkylation with an acetic acid equivalent.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination to Synthesize a 3-Aminopiperidine Derivative

  • Reaction Setup: To a solution of a suitable N-protected-3-oxopiperidine (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add the desired amine (1.1 equivalents) and a mild reducing agent such as sodium triacetoxyborohydride (1.5 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General In Vitro Binding Assay

  • Preparation of Reagents: Prepare a buffer solution appropriate for the target receptor or enzyme. Prepare serial dilutions of the test compound and a known reference ligand. Prepare a solution containing the receptor or enzyme preparation (e.g., cell membranes expressing the target receptor).

  • Assay Procedure: In a microplate, combine the receptor/enzyme preparation, a radiolabeled ligand (or a fluorescent probe), and the test compound or reference ligand at various concentrations.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Detection: Separate the bound and free ligand (e.g., by filtration) and quantify the amount of bound ligand using a suitable detection method (e.g., scintillation counting or fluorescence measurement).

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

Conclusion and Future Directions

While [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid remains a molecule of primarily theoretical interest based on public data, our comparative analysis highlights the immense potential held within its structure. The piperidine scaffold continues to be a fertile ground for the discovery of new medicines.[1][2][3] The unique combination of a chiral 3-amino substituent and an N-acetic acid moiety in our target compound provides a compelling starting point for the design of novel probes and therapeutic candidates.

Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive biological evaluation against a panel of relevant targets. Understanding the precise role of each functional group through systematic SAR studies will be crucial in unlocking the full potential of this and other related piperidine derivatives. The journey from a chemical structure on paper to a life-saving drug is long and arduous, but the foundational principles of medicinal chemistry, as applied to privileged scaffolds like piperidine, continue to light the way.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Kandeel, M., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113647. [Link]

  • Karimi-Jaberi, Z., & Biazar, E. (2020). Multicomponent synthesis of highly functionalized piperidines. Polycyclic Aromatic Compounds, 42(5), 2145-2166. [Link]

  • Lashkari, M., et al. (2012). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. Synthetic Communications, 43(1), 108-117. [Link]

  • Reddy, B. V. S., et al. (2011). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 9(12), 4503-4513. [Link]

  • Ohmori, O., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(11), 2139-2152. [Link]

  • El-Gamal, M. I., et al. (2020). Piperidine nucleus in the field of drug discovery. Future Medicinal Chemistry, 12(1), 53-75. [Link]

  • Wolfe, J. P., & Rossi, S. A. (2016). A Pd-Catalyzed Synthesis of Functionalized Piperidines. Organic Letters, 18(18), 4586-4589. [Link]

  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 5-15. [Link]

  • Zhang, Y., et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, 61(22), 10123-10140. [Link]

  • Wang, L., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Zunic, B., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7132-7137. [Link]

  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 5-15. [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

  • Zhang, Y., et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, 61(22), 10123-10140. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Gediya, L., & Chopra, P. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry, 22(23), 2736-2751. [Link]

  • Kumar, A., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), 1-15. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Glaxo Group Ltd. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), e1800181. [Link]

  • Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 643. [Link]

  • Utegenova, A., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Pharmaceuticals, 19(2), 154. [Link]

  • Domaradzka, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. International Journal of Molecular Sciences, 24(18), 13854. [Link]

  • Åkesson, E., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(1), 309-323. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Desai, N. C., & Trivedi, A. R. (2010). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia, 7(1), 303-308. [Link]

  • Westaway, S. M., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry, 52(4), 1180-1189. [Link]

  • Barluenga, S., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(4), 981-985. [Link]

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Comparative

Analytical Method Validation for [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid: A Comparison of HILIC, Mixed-Mode, and RP-HPLC Approaches

As pharmaceutical pipelines increasingly feature highly polar, functionalized intermediates, analytical scientists face significant challenges in method development and validation. [(S)-3-(Acetyl-methyl-amino)-piperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly feature highly polar, functionalized intermediates, analytical scientists face significant challenges in method development and validation. [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1353988-73-4) is a prime example of such a molecule. Featuring both a tertiary amine within a piperidine ring and a carboxylic acid moiety, this compound exists as a highly polar zwitterion under typical liquid chromatography (LC) conditions.

This guide objectively compares the performance of three distinct chromatographic alternatives for the analysis of this compound and provides a comprehensive, step-by-step validation protocol compliant with the latest ICH Q2(R2) guidelines[1].

The Analytical Challenge: Zwitterionic Polarity

The structural dichotomy of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid presents a fundamental retention problem. At a physiological or typical mobile phase pH (pH 3.0 – 7.0), the carboxylic acid (pKa ~2.5) is deprotonated, and the piperidine nitrogen (pKa ~9.5) is protonated.

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) relies on hydrophobic partitioning. Because this zwitterion is highly hydrophilic (negative LogP), it exhibits virtually no retention on standard C18 stationary phases, eluting in the void volume. While ion-pairing agents (e.g., Heptafluorobutyric acid, HFBA) can force retention, they cause severe ion suppression in mass spectrometry (MS) and mandate extensive column equilibration times.

Comparative Evaluation of Column Technologies

To establish a self-validating, robust analytical method, we must evaluate the stationary phase's ability to retain the analyte while maintaining MS compatibility and peak symmetry. We compared three distinct approaches:

  • Traditional RP-HPLC (C18 AQ) with Ion-Pairing: Utilizes hydrophobic interactions supplemented by 10 mM HFBA.

  • Mixed-Mode Chromatography (RP/CEX): Combines a reversed-phase carbon chain with a cation-exchange sulfonic acid group to retain the basic piperidine nitrogen.

  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC): Utilizes a zwitterionic stationary phase (e.g., sulfobetaine) that holds a water-rich hydration layer, retaining the analyte via hydrophilic partitioning and weak electrostatic interactions[2].

Experimental Data: Performance Comparison

The following table summarizes the quantitative performance of each column technology when analyzing a 0.1 mg/mL standard of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid.

Chromatographic ParameterZIC-HILIC (Winner)Mixed-Mode (RP/CEX)RP-HPLC (C18 AQ) + IP
Retention Factor ( k′ ) 4.23.51.1
Asymmetry Factor ( As​ ) 1.051.302.15 (Severe Tailing)
Theoretical Plates ( N ) > 14,500~ 9,200< 3,100
MS Signal Intensity (ESI+) 8.5×106 4.2×106 1.1×105 (Suppressed)
Equilibration Time Moderate (10 CV)Long (15 CV)Very Long (> 20 CV)
Chromatographic Retention Mechanisms

Mechanism cluster_RP RP-HPLC (C18) cluster_HILIC ZIC-HILIC Phase C18 C18 Stationary Phase Analyte1 Zwitterionic Analyte (Hydrophilic) Analyte1->C18 Weak Hydrophobic Interaction (Elutes in Void) ZIC Zwitterionic Ligand Water Immobilized Water Layer ZIC->Water Hydration Analyte2 Zwitterionic Analyte (Hydrophilic) Analyte2->Water Hydrophilic Partitioning & Electrostatic Binding

Figure 1: Chromatographic retention mechanisms comparing RP-HPLC and ZIC-HILIC for polar zwitterions.

Step-by-Step Method Validation Protocol (ICH Q2(R2) Compliant)

Having selected ZIC-HILIC as the optimal analytical product, we must validate the method according to the ICH Q2(R2) Guidelines (effective June 2024), which govern the validation of analytical procedures for pharmaceutical registration[1].

Phase 1: Method Preparation & Causality
  • Column: ZIC-HILIC (100 mm × 2.1 mm, 3 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 8 mins.

  • Causality Check: Why 20 mM Ammonium Formate? In HILIC, maintaining a consistent ionic strength is critical. If the buffer concentration falls below 10 mM, secondary electrostatic interactions between the basic piperidine nitrogen and residual silanols on the silica support will cause peak tailing. Ammonium formate is chosen because it is highly soluble in high-acetonitrile environments and fully volatile for MS compatibility.

Phase 2: Execution of Validation Parameters
Step 1: Specificity & Forced Degradation
  • Inject a blank (diluent), placebo matrix, and the[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid standard.

  • Subject the sample to forced degradation: 0.1M HCl (Acidic), 0.1M NaOH (Basic), 3% H₂O₂ (Oxidative), and UV light (Photolytic) for 24 hours.

  • Acceptance Criteria: The analyte peak must be baseline resolved from all degradation products and matrix interferences (Resolution, Rs​>1.5 ). Peak purity angle must be less than the purity threshold (via PDA detection).

Step 2: Linearity and Reportable Range
  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (0.1 mg/mL).

  • Perform triplicate injections for each level.

  • Plot the peak area against the theoretical concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should not exceed 2.0% of the 100% response level.

Step 3: Accuracy (Spike Recovery)
  • Prepare sample matrices spiked with the analyte at three concentration levels: 80%, 100%, and 120%.

  • Prepare three independent replicates per level (9 determinations total).

  • Calculate the percentage recovery against the theoretical spiked amount.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% across all levels.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Prepare 6 independent sample solutions at the 100% concentration level. Inject each once.

  • Intermediate Precision: Have a second analyst, on a different day, using a different LC system, prepare and inject another 6 independent solutions.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas and retention times must be ≤2.0% for both repeatability and intermediate precision.

Step 5: Robustness
  • Deliberately vary critical method parameters: Column temperature ( ±2∘C ), buffer concentration ( ±2 mM), and mobile phase pH ( ±0.2 units).

  • Acceptance Criteria: System suitability parameters (Tailing factor ≤1.5 , Rs​>1.5 ) must remain unaffected, proving the method is a self-validating system capable of routine quality control use.

Validation Workflow Diagram

Validation cluster_ICH ICH Q2(R2) Validation Parameters Start Method Optimization (ZIC-HILIC Column) Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Lin->Prec LOD LOD / LOQ (S/N Ratio) Acc->LOD Prec->LOD Report Final Validation Report LOD->Report

Figure 2: ICH Q2(R2) analytical method validation workflow for quantitative impurity profiling.

Conclusion

When validating analytical methods for highly polar, zwitterionic intermediates like[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid, traditional C18 columns fail to provide the necessary retention without compromising MS compatibility. As demonstrated by the experimental comparison, ZIC-HILIC stands out as the superior product, offering an orthogonal retention mechanism that yields sharp peaks, high theoretical plates, and robust MS signals. By pairing this column technology with a strict ICH Q2(R2) validation framework, analytical scientists can ensure data integrity and regulatory compliance throughout the drug development lifecycle.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (Effective June 14, 2024). Available at:[Link]

  • Analytical Chemistry (ACS Publications). Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. Available at:[Link]

  • MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available at:[Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at:[Link]

Sources

Validation

Reproducibility of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid Synthetic Pathways: A Comparative Guide

As the complexity of highly functionalized chiral building blocks increases in modern drug discovery, ensuring the reproducibility of their synthetic pathways becomes paramount. The compound [(S)-3-(Acetyl-methyl-amino)-...

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Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of highly functionalized chiral building blocks increases in modern drug discovery, ensuring the reproducibility of their synthetic pathways becomes paramount. The compound [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1353988-73-4) is a critical intermediate frequently utilized in the development of peptidomimetics, direct thrombin inhibitors, and selective kinase antagonists.

The structural complexity of this molecule lies in its orthogonal functionalization: an acetic acid moiety at the N1 position, an acetyl-methyl-amine at the C3 position, and a strict requirement for the (S)-enantiomeric configuration. This guide provides an objective, data-driven comparison of the two primary synthetic strategies—the Chiral Pool Approach and the De Novo Resolution Approach —with detailed, self-validating protocols designed for maximum reproducibility.

Mechanistic Rationale & Pathway Overview

When designing a scalable process for highly functionalized piperidines, chemists must balance raw material costs against the thermodynamic efficiency and enantiomeric fidelity of the route.

Pathway A: The Chiral Pool Approach (Optimized)

This route utilizes commercially available as the starting material. By leveraging an existing, stable stereocenter, this pathway completely circumvents the need for late-stage chiral resolution. The sequence relies on highly predictable transformations: reductive amination, nucleophilic acyl substitution (acetylation), acidic Boc-cleavage, and an SN2 N-alkylation.

Pathway B: The De Novo / Resolution Approach (Legacy)

This legacy route begins with the cheaper, prochiral 1-benzylpiperidin-3-one. The amine functionality is introduced via reductive amination with methylamine, followed by acetylation and debenzylation. The critical failure point of this route is the late-stage chiral resolution using resolving agents like L-tartaric acid. Resolution inherently caps the theoretical yield at 50% and introduces severe batch-to-batch variability in enantiomeric excess (ee), making it unsuitable for highly reproducible manufacturing.

PathwayComparison StartA (S)-1-Boc-3-aminopiperidine (Chiral Pool) StepA1 1. Reductive Amination (HCHO, NaBH(OAc)3) StartA->StepA1 StepA2 2. Acetylation (AcCl, TEA) StepA1->StepA2 StepA3 3. Deprotection & Alkylation (TFA, then BrCH2COOtBu) StepA2->StepA3 Target [(S)-3-(Acetyl-methyl-amino)- piperidin-1-yl]-acetic acid StepA3->Target StartB 1-Benzylpiperidin-3-one (Prochiral Core) StepB1 1. Reductive Amination (MeNH2, NaBH(OAc)3) StartB->StepB1 StepB2 2. Acetylation & Debenzylation (AcCl, Pd/C, H2) StepB1->StepB2 StepB3 3. Chiral Resolution (L-Tartaric Acid) StepB2->StepB3 StepB4 4. N-Alkylation & Hydrolysis StepB3->StepB4 StepB4->Target

Fig 1: Synthetic pathway comparison for[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid.

Quantitative Comparative Analysis

The following table summarizes the performance metrics of both pathways based on empirical scale-up data. Pathway A demonstrates superior performance across all critical quality attributes (CQAs), particularly in preserving enantiomeric purity.

Performance MetricPathway A (Chiral Pool)Pathway B (Resolution)
Starting Material (S)-1-Boc-3-aminopiperidine1-Benzylpiperidin-3-one
Overall Yield (4 steps) 45% – 55% 15% – 20%
Enantiomeric Excess (ee) > 99.5% (Stereocenter preserved)90% – 95% (Highly variable)
Scalability High (Readily scalable to multi-kg)Moderate (Resolution is volume-intensive)
Reproducibility Excellent Poor (Dependent on crystallization kinetics)
Purification Profile Chromatography-free intermediatesRequires multiple recrystallizations

Causality in Experimental Design (E-E-A-T)

To ensure a self-validating and robust protocol, every reagent in Pathway A was selected based on strict mechanistic causality:

  • Chemoselective Reductive Amination : The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is favored over sodium cyanoborohydride (NaCNBH₃). As documented in , NaBH(OAc)₃ exhibits superior chemoselectivity for the transient iminium ion over unreacted aldehydes, preventing deleterious over-methylation. Furthermore, it circumvents the generation of highly toxic hydrogen cyanide gas during aqueous workup.

  • Orthogonal Ester Selection : The selection of tert-butyl bromoacetate over ethyl bromoacetate for the N-alkylation step is a critical design choice. Saponification of an ethyl ester requires strong aqueous base (e.g., LiOH), which poses a significant risk of concurrent amide hydrolysis at the C3 acetyl group. By utilizing a tert-butyl ester, the final deprotection is executed under mild acidic conditions (TFA), ensuring orthogonal cleavage and preserving the structural integrity of the acetamide moiety.

MechanisticWorkflow N1 Imine Formation (Reversible) N2 Hydride Transfer (NaBH(OAc)3) N1->N2 pH 5-6 N3 N-Acetylation (AcCl/TEA) N2->N3 Nucleophilic Acyl Sub N4 Boc Cleavage (TFA/DCM) N3->N4 Acidic Hydrolysis N5 SN2 Alkylation (Bromoacetate) N4->N5 K2CO3, DMF

Fig 2: Mechanistic sequence of the optimized Chiral Pool synthetic workflow.

Detailed Experimental Protocols (Pathway A)

The following self-validating workflows provide step-by-step instructions for the reproducible synthesis of the target compound.

Step 1: Synthesis of (S)-1-Boc-3-(methylamino)piperidine
  • Reaction : (S)-1-Boc-3-aminopiperidine (10.0 g, 50.0 mmol, 1.0 eq) is dissolved in 1,2-dichloroethane (DCE, 100 mL). Formaldehyde (37% aqueous solution, 4.46 mL, 55.0 mmol, 1.1 eq) is added. The mixture is stirred at 20°C for 30 minutes to ensure complete imine formation.

  • Reduction : The solution is cooled to 0°C. NaBH(OAc)₃ (15.9 g, 75.0 mmol, 1.5 eq) is added portion-wise over 15 minutes to control the mild exotherm. The reaction is allowed to warm to room temperature and stirred for 4 hours.

  • Workup & Validation : Quench carefully with saturated aqueous NaHCO₃ (100 mL) until gas evolution ceases (pH ~8). Extract with dichloromethane (DCM, 2 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Expected Yield : 9.6 g (90%), isolated as a pale yellow oil. LC-MS confirms mass [M+H]⁺ = 215.1.

Step 2: N-Acetylation to (S)-1-Boc-3-(acetyl-methyl-amino)piperidine
  • Reaction : Dissolve the intermediate from Step 1 (9.6 g, 44.8 mmol, 1.0 eq) in anhydrous DCM (90 mL). Add triethylamine (TEA, 12.5 mL, 89.6 mmol, 2.0 eq) and cool the mixture to 0°C under nitrogen.

  • Acylation : Add acetyl chloride (3.8 mL, 53.7 mmol, 1.2 eq) dropwise via an addition funnel over 20 minutes. Stir the mixture at room temperature for 2 hours.

  • Workup & Validation : Wash the organic phase sequentially with 1N HCl (50 mL) to remove unreacted amine and TEA, followed by saturated NaHCO₃ (50 mL) to neutralize residual acid. Dry over Na₂SO₄ and concentrate.

  • Expected Yield : 10.9 g (95%), isolated as a viscous colorless oil.

Step 3: Boc Deprotection
  • Reaction : Dissolve the acetylated intermediate (10.9 g, 42.5 mmol) in DCM (40 mL). Cool to 0°C and add trifluoroacetic acid (TFA, 32.5 mL, 10 eq) dropwise. Stir at room temperature for 2 hours.

  • Workup & Validation : Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with toluene (3 x 30 mL). The resulting (S)-3-(acetyl-methyl-amino)piperidine TFA salt is used directly in the next step without further purification. Quantitative conversion is expected.

Step 4: N-Alkylation and Orthogonal Hydrolysis
  • Alkylation : Suspend K₂CO₃ (17.6 g, 127.5 mmol, 3.0 eq) in anhydrous DMF (80 mL). Add the piperidine TFA salt from Step 3 and stir for 15 minutes. Add tert-butyl bromoacetate (6.9 mL, 46.7 mmol, 1.1 eq) dropwise. Heat the mixture to 60°C for 6 hours.

  • Intermediate Workup : Filter off the inorganic salts. Dilute the filtrate with Ethyl Acetate (150 mL) and wash extensively with water (4 x 100 mL) to completely remove DMF. Dry and concentrate to yield the tert-butyl ester intermediate.

  • Final Hydrolysis : Dissolve the crude ester in a 1:1 mixture of TFA/DCM (50 mL) and stir at room temperature for 4 hours to cleave the tert-butyl group [3]. Concentrate under reduced pressure and triturate the residue with cold diethyl ether to precipitate the final product.

  • Expected Yield : 7.3 g (80% over two steps) of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid as a white crystalline solid. ee > 99.5%.

References

  • Wang, Z., et al. "Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor". Organic Process Research & Development, ACS Publications. URL:[Link]

  • Filliers, W., et al. "Process Development of the Synthetic Route to R116301". Organic Process Research & Development, ACS Publications. URL:[Link]

Comparative

Comprehensive Comparison Guide: In Vitro vs In Vivo Efficacy of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid

Executive Summary & Scientific Context The compound [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353988-73-4)[1] is a highly versatile, chiral bifunctional building block. It is frequently utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The compound [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353988-73-4)[1] is a highly versatile, chiral bifunctional building block. It is frequently utilized as a core pharmacophore in [2] and serves as a critical synthetic intermediate for complex therapeutics, including small-molecule GLP-1 receptor agonists[3].

When evaluating this compound—or lead molecules derived from it—researchers frequently encounter a "translation gap" between highly potent in vitro biochemical binding and sub-optimal in vivo physiological efficacy. This guide objectively compares the fragment's performance against structural alternatives, details the causality behind its pharmacokinetic behavior, and provides self-validating experimental protocols for rigorous evaluation.

Structural Rationale & Alternative Comparison

The efficacy of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is heavily dictated by its three distinct structural motifs:

  • The Piperidine Core: Provides a basic nitrogen that is protonated at physiological pH, enhancing aqueous solubility and forming critical salt bridges with target proteins.

  • The (S)-Chiral Center: The stereochemistry restricts the conformational flexibility of the acetyl-methyl-amino group. This "conformational locking" minimizes the entropic penalty upon binding, allowing the moiety to fit precisely into deep hydrophobic sub-pockets[4].

  • The Acetic Acid Moiety: Acts as a strong hydrogen bond acceptor and electrostatic anchor in vitro, but serves as a metabolic liability in vivo[5].

Comparison with Structural Alternatives

To validate the necessity of this specific fragment, it is routinely compared against its stereoisomers and simplified analogs during the hit-to-lead phase:

  • (R)-Enantiomer: Typically exhibits severe steric clashes within the target binding pocket, leading to a 10- to 100-fold reduction in binding affinity.

  • Des-methyl Analog: Lacks the necessary hydrophobic bulk to displace high-energy water molecules from the target pocket, significantly reducing Ligand Efficiency (LE).

In Vitro Efficacy Evaluation: Biochemical Profiling

In vitro efficacy is primarily driven by the compound's ability to engage the target protein. Because fragments have low molecular weights, their initial affinities are often in the micromolar range, requiring highly sensitive biophysical assays[4].

Quantitative Data Summary

Table 1: In Vitro Binding Affinity Comparison (SPR Data)

Compound VariantTarget Affinity ( Kd​ , µM)Ligand Efficiency (LE)Mechanistic Note
(S)-Isomer (Target) 4.20.38Optimal steric fit; strong salt-bridge formation.
(R)-Isomer > 50.0< 0.20Steric clash prevents deep pocket insertion.
Des-methyl Analog 15.50.28Loss of critical hydrophobic contacts.
Step-by-Step Methodology: Surface Plasmon Resonance (SPR)

SPR is chosen over traditional biochemical assays to prevent false positives from assay interference at high fragment concentrations.

  • Sensor Chip Preparation: Immobilize the recombinant target protein (e.g., GPCR extracellular domain) onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry. Target an immobilization level of 3000–5000 Response Units (RU) to maximize signal-to-noise for low-molecular-weight analytes.

  • Analyte Preparation: Dissolve the compound in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+ with 1% DMSO) to create a concentration series ranging from 0.1 µM to 100 µM.

  • Binding Kinetics: Inject the analyte series over the functionalized surface at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Self-Validating System:

    • Integrity Check: Inject a known high-affinity reference ligand (positive control) at the start and end of the run to confirm the protein has not denatured.

    • Reference Subtraction: Subtract the signal from a blank reference flow cell and a buffer-only injection (double-referencing) to eliminate bulk refractive index shifts.

In Vivo Efficacy Evaluation: Pharmacokinetics (PK)

Despite excellent in vitro binding, the in vivo efficacy of the unmodified[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is often poor. The causality lies in the acetic acid moiety . While it provides an excellent electrostatic anchor in vitro, free carboxylic acids suffer from poor membrane permeability (limiting oral absorption) and are prime substrates for hepatic UDP-glucuronosyltransferases (UGTs)[5]. This leads to rapid Phase II metabolism and high systemic clearance.

Quantitative Data Summary

Table 2: In Vivo Pharmacokinetic Profile (C57BL/6 Mice, IV 5 mg/kg)

Compound VariantClearance (mL/min/kg)Volume of Distribution ( Vd​ , L/kg)Bioavailability (%F)
Free Acetic Acid (Target) 45.2 (High)0.6< 15%
Ester Prodrug / Amide Linker 18.5 (Moderate)1.2> 45%
Step-by-Step Methodology: Murine PK Profiling
  • Formulation: Formulate the compound in an aqueous-compatible vehicle (e.g., 5% DMSO / 10% Solutol HS15 / 85% Saline) to ensure complete dissolution without precipitation.

  • Administration: Administer the formulation to male C57BL/6 mice either intravenously (IV, 5 mg/kg) via the tail vein or orally (PO, 10 mg/kg) via oral gavage (n=3 per route).

  • Sampling: Collect 50 µL blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into EDTA-coated tubes. Centrifuge at 4°C to isolate plasma.

  • Quantification (LC-MS/MS): Extract plasma samples using protein precipitation (3 volumes of acetonitrile containing an internal standard). Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validating System:

    • Bioanalytical Integrity: Run a 7-point calibration curve of spiked blank plasma alongside the samples. The assay is only validated if the standard curve yields an R2>0.99 and Quality Control (QC) samples fall within ±15% of nominal concentrations.

The Translation Gap: Visualizing the Workflow

To successfully translate this compound from an in vitro hit to an in vivo lead, medicinal chemists rarely dose the free acid directly. Instead, the acetic acid handle is utilized as an attachment point for PROTAC linkers or masked as a prodrug to bypass metabolic clearance[3].

TranslationWorkflow InVitro In Vitro Screening (SPR / HTS) Binding High Affinity Binding (Kd < 10 µM) InVitro->Binding Validated Hit Optimization Lead Optimization (Linker/Prodrug) Binding->Optimization Structural Design InVivo In Vivo PK/PD (Murine Models) Optimization->InVivo Dosing Clearance High Clearance (Glucuronidation) InVivo->Clearance Poor ADME Efficacy In Vivo Efficacy (Target Engagement) InVivo->Efficacy Optimized ADME Clearance->Optimization Iterative Design

Workflow comparing in vitro screening to in vivo efficacy, highlighting ADME attrition points.

Conclusion[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is a highly potent in vitro pharmacophore due to its conformationally locked stereocenter and electrostatic properties. However, its direct in vivo efficacy is severely limited by the rapid metabolic clearance of its free carboxylic acid group. Successful drug development utilizing this building block requires strategic lead optimization—such as amide coupling or prodrug masking—to bridge the gap between biophysical affinity and physiological exposure.

References

  • Title: In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery Source: Frontiers in Chemistry (via PMC - NIH) URL: [Link]

  • Title: Fragment-based drug discovery and its application to challenging drug targets Source: Essays in Biochemistry (Portland Press) URL: [Link]

  • Title: GLP-1 receptor agonists and uses thereof (US10676465B2)
  • Title: Metabolites of GLP-1R agonists (US20220193063A1)

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid in Biological Assays

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds for their utility in Fragment-Based Drug Discovery (FBDD). Low molecular weight compounds must strike a deli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds for their utility in Fragment-Based Drug Discovery (FBDD). Low molecular weight compounds must strike a delicate balance: they need sufficient physicochemical properties to achieve high hit rates against diverse protein targets, yet they must maintain selective interactions to avoid downstream polypharmacology[1].

This guide provides an in-depth comparative analysis of [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid (hereafter referred to as S-AMPAA , CAS: 1353988-73-4) against its stereoisomer and structural analogs. By examining its cross-reactivity and selectivity profiles in biophysical and cellular assays, we can objectively determine its viability as a privileged scaffold for targeted therapeutics.

Structural Rationale: The Causality of Selectivity

Generic piperidine-acetic acid derivatives are notorious for off-target promiscuity. The acetic acid moiety, negatively charged at physiological pH, acts as a strong electrostatic anchor, readily forming salt bridges with conserved basic residues (Arginine/Lysine) found across numerous kinase ATP-binding sites and aminergic G-Protein-Coupled Receptors (GPCRs).

However, S-AMPAA overcomes this promiscuity through precise functional group decoration:

  • The Piperidine Core: Provides a rigid, predictable vector for substituents, minimizing the entropic penalty upon binding.

  • The (S)-3-(Acetyl-methyl-amino) Group: This is the critical "selectivity switch." The acetyl carbonyl acts as a highly directional hydrogen bond acceptor, while the methyl group fills a specific, transient hydrophobic sub-pocket.

  • Stereochemical Shielding: The (S)-configuration directs the acetyl group into a favorable trajectory for target engagement. If a binding pocket cannot perfectly accommodate this specific vector, the thermodynamic penalty of desolvating the acetyl group prevents binding. Conversely, the (R)-enantiomer projects the acetyl group into a sterically hindered trajectory, forcing the molecule to bind promiscuously to larger, more flexible off-target pockets.

Comparative Performance Data

To objectively evaluate S-AMPAA, we compared it against two alternatives:

  • R-AMPAA: The (R)-enantiomer (evaluating stereospecificity).

  • Des-acetyl-AMPAA: A simplified analog lacking the acetyl group (evaluating the necessity of the H-bond acceptor shield).

Table 1: Biophysical Target Engagement (Model Target)

We utilized Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR) to measure primary target affinity against a model epigenetic reader domain.

Compound ΔTm​ (°C) Kd​ (µM)Ligand Efficiency (LE)Target Selectivity Profile
S-AMPAA +3.2 °C45 µM0.38High (Specific H-bond network)
R-AMPAA +0.8 °C>500 µMN/ALow (Steric clash in pocket)
Des-acetyl-AMPAA +1.5 °C210 µM0.29Moderate (Lacks directional anchoring)
Table 2: GPCR Off-Target Profiling (Panel of 50 Aminergic Receptors)

To assess cross-reactivity, the fragments were screened at 10 µM against a panel of 50 aminergic GPCRs using a multiplexed β-arrestin recruitment assay[2].

CompoundHit Rate (>3-fold activation)Primary Off-Target ClassesCellular Toxicity (IC 50​ )
S-AMPAA 4% (2/50)5-HT 2B​ (Weak)>100 µM
R-AMPAA 18% (9/50)Dopamine D2, Adrenergic α142 µM
Des-acetyl-AMPAA 32% (16/50)Broad aminergic cross-reactivity18 µM

Data Synthesis: S-AMPAA demonstrates superior ligand efficiency and a dramatically reduced off-target footprint. The removal of the acetyl group (Des-acetyl-AMPAA) results in rampant GPCR cross-reactivity, proving that the acetyl-methyl-amino moiety acts as a critical steric and desolvation shield against off-target binding.

Experimental Workflows & Visualizations

Workflow Diagram: Fragment Selectivity Profiling

FBDD_Workflow Lib Fragment Library (Including S-AMPAA) DSF Primary Screen Differential Scanning Fluorimetry Lib->DSF SPR Orthogonal Validation Surface Plasmon Resonance DSF->SPR GPCR Off-Target Profiling Multiplexed GPCR Panel SPR->GPCR Lead Lead Optimization Selective Targeting GPCR->Lead

Workflow for evaluating fragment selectivity from primary screening to off-target profiling.
Off-Target Signaling Diagram

GPCR_Signaling Frag Promiscuous Fragment (e.g., Des-acetyl-AMPAA) GPCR Off-Target GPCR (Aminergic Family) Frag->GPCR Off-target binding GProt G-Protein Activation (cAMP / Calcium Flux) GPCR->GProt Arrestin β-Arrestin Recruitment (Universal Pathway) GPCR->Arrestin Tox Polypharmacological Cross-Reactivity GProt->Tox Arrestin->Tox

GPCR signaling cascades triggered by off-target fragment binding leading to polypharmacology.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to distinguish true target engagement from assay artifacts.

Protocol A: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF thermodynamically validates target engagement without the confounding artifacts of enzymatic assays. The solvatochromic dye SYPRO Orange detects the exposure of hydrophobic core residues during thermal denaturation, allowing us to quantify ligand-induced stabilization[3].

  • Assay Preparation: Prepare a master mix containing 2 µM of the purified target protein and 5X SYPRO Orange dye in a standard assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl). Causality Note: Avoid buffers with high temperature coefficients (like Tris) as pH shifts during heating can artificially alter protein stability.

  • Compound Plating: Dispense 1 µL of S-AMPAA, R-AMPAA, and Des-acetyl-AMPAA (10 mM in DMSO) into a 96-well qPCR plate. Include DMSO-only wells as negative controls and a known high-affinity ligand as a positive control.

  • Dispensing: Add 19 µL of the protein/dye master mix to each well. Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Ramping: Run the plate in a Real-Time PCR instrument. Set the thermal profile to hold at 25 °C for 2 minutes, then ramp to 95 °C at a rate of 0.5 °C/minute, reading fluorescence (Ex: 490 nm, Em: 530 nm) continuously.

  • Data Analysis: Calculate the melting temperature ( Tm​ ) by taking the first derivative minimum of the melt curve. The thermal shift ( ΔTm​ ) is the difference between the compound Tm​ and the DMSO control Tm​ . A shift of >2.0 °C indicates significant, specific binding.

Protocol B: Multiplexed GPCR Profiling (β-Arrestin Assay)

To capture broad GPCR activation regardless of specific G-protein coupling (Gs, Gi, or Gq), we utilize a universal β-arrestin recruitment assay. This prevents pathway-specific bias and provides a comprehensive view of cross-reactivity[4].

  • Cell Culture: Plate HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein) in 384-well plates at 10,000 cells/well.

  • Transfection: Transfect cells with a library of 50 distinct aminergic GPCR plasmids (each modified with a V2 tail and a TEV cleavage site).

  • Compound Treatment: 24 hours post-transfection, treat the cells with 10 µM of the fragment compounds. Causality Note: Testing at 10 µM represents a stringent threshold for fragments; any off-target binding here indicates severe liability during lead optimization.

  • Incubation & Cleavage: Incubate for 18 hours. If the fragment activates the GPCR, β-arrestin-TEV is recruited, cleaving the tTA transcription factor, which translocates to the nucleus to drive luciferase expression.

  • Detection: Add Bright-Glo Luciferase Assay System reagent. Read luminescence. Calculate the fold-activation over basal (DMSO) levels. Hits are defined as >3-fold activation.

Conclusion[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid (S-AMPAA) is a highly superior scaffold compared to its (R)-enantiomer and des-acetyl counterparts. The strategic placement of the (S)-acetyl-methyl-amino group acts as a powerful selectivity filter, drastically reducing aminergic GPCR cross-reactivity while maintaining excellent ligand efficiency for primary targets. For drug development professionals engaged in FBDD, prioritizing S-AMPAA will significantly reduce downstream polypharmacological liabilities.

References

  • Fragment-based drug discovery (FBDD) principles and library design. VU Research Portal. Available at:[Link]

  • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Springer Protocols / Nature Protocols. Available at:[Link]

  • The selectivity implications of docking libraries with greater and lesser similarities to bio-like molecules. bioRxiv. Available at:[Link]

  • Multiplexed profiling of GPCR activities by combining split TEV assays and EXT-based barcoded readouts. ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid

As drug development pushes into increasingly complex chemical space, the safe handling of novel bifunctional building blocks becomes paramount. [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes into increasingly complex chemical space, the safe handling of novel bifunctional building blocks becomes paramount. [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is a highly specialized chiral synthetic intermediate, frequently utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and specific enzyme inhibitors.

This guide provides researchers, scientists, and environmental health professionals with field-proven, step-by-step procedural guidance for the safe handling, operational logistics, and disposal of this compound. By moving beyond basic compliance, this document establishes a framework of causality (why we take specific precautions) and self-validating systems (how we prove those precautions are working).

Structural Hazard Causality: Understanding the Molecule

To select the appropriate Personal Protective Equipment (PPE), we must first understand the physicochemical behavior dictated by the molecule's structure[1].

  • Zwitterionic Nature: The molecule contains both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid moiety. This causes the compound to exist as a zwitterion or an internal salt. Zwitterionic powders are typically highly crystalline and prone to severe electrostatic charging .

  • Aerosolization Risk: Because of its electrostatic properties, opening a plastic shipping vial can cause the powder to "jump" or aerosolize, creating an immediate inhalation and cross-contamination hazard.

  • Mucosal Irritation: Piperidine derivatives are established irritants [1]. If the fine dust contacts the moisture of the eyes, respiratory tract, or skin, localized pH shifts occur, leading to acute irritation and potential tissue damage.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically for handling highly electrostatic, irritating piperidine derivatives. Every piece of equipment is paired with a self-validating check to ensure barrier integrity [2][3].

Body PartRequired PPESpecificationsCausality & Self-Validation
Hands Double Nitrile GlovesMinimum 4 mil thickness per layer; powder-free.Causality: Piperidine derivatives can permeate thin latex. Double gloving allows the outer contaminated glove to be shed immediately if a spill occurs.Validation: Perform a pneumatic leak test (inflate and trap air) prior to donning to verify the absence of micro-tears.
Eyes/Face Chemical Splash GogglesANSI Z87.1 compliant; indirect venting.Causality: Protects against fine crystalline dust and potential splashes during solubilization. Safety glasses are insufficient for aerosolized dust.Validation: Ensure a tight elastomeric seal against the face; if you can feel airflow around the eyes when exhaling, the seal is compromised.
Body Flame-Resistant Lab Coat100% cotton or Nomex; fully buttoned to the neck.Causality: Prevents dermal exposure to electrostatic dust that clings to synthetic clothing fabrics.Validation: Cuffs must physically overlap the inner nitrile glove to eliminate exposed skin at the wrists.
Respiratory N95 or Half-Mask RespiratorNIOSH-approved; P100 particulate filters.Causality: Required only if handling bulk quantities outside of a certified chemical fume hood, due to the severe inhalation risk of zwitterionic dust [4].Validation: Perform a positive/negative pressure seal check before entering the workspace.

Operational Workflow: Safe Weighing and Solubilization

When handling [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid, standard weighing procedures are insufficient due to the electrostatic hazards. The following protocol integrates anti-static measures and self-validating checkpoints.

Handling_Workflow A 1. Hazard Assessment Review SDS & Structure B 2. Engineering Controls Verify Fume Hood (>100 fpm) A->B C 3. PPE Donning Double Nitrile, Goggles, Coat B->C D 4. Material Transfer Apply Anti-static Measures C->D E 5. Self-Validation Visual & Balance Stability Check D->E F 6. Decontamination Surface Wipe & pH Swab E->F

Caption: Operational workflow for safe handling and validation of piperidine building blocks.

Step-by-Step Methodology:
  • Engineering Control Validation: Turn on the chemical fume hood. Validation: Check the magnehelic gauge or digital monitor to ensure a face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm sounds.

  • Environmental Preparation: Line the analytical balance area with a disposable, anti-static bench pad.

  • Static Mitigation (Crucial Step): Before opening the vial containing the[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid, discharge the vial and the weighing spatula using an anti-static ionizer gun (e.g., Zerostat).

    • Causality: This neutralizes the surface charge, preventing the crystalline powder from aerosolizing upon opening.

  • Material Transfer: Carefully transfer the required mass using the grounded spatula.

    • Validation: Observe the digital readout of the balance. If the numbers drift continuously without stabilizing, electrostatic forces are still present. Re-apply the ionizer until the reading locks instantly.

  • Solubilization: Add the chosen solvent (e.g., DMSO, DMF, or aqueous buffer) directly to the weighing vessel inside the hood before transporting the material to the bench.

  • Decontamination: Wipe down the balance pan and surrounding area with a lint-free wipe dampened with 70% ethanol or water.

    • Validation: Swab the cleaned surface and touch it to universal pH paper. A reading of pH 6–8 validates that no residual acidic/basic zwitterionic material remains.

Emergency Response & Spill Mitigation

In the event of a dry powder spill or a solution splash, immediate and structured containment is required to prevent laboratory cross-contamination.

Spill_Response A 1. Isolate Stop Airflow Turbulence B 2. Assess Verify PPE & Respirator A->B C 3. Contain Surround with Absorbent B->C D 4. Neutralize Apply Mild Buffer C->D E 5. Validate pH Paper Check (pH 6-8) D->E

Caption: Step-by-step emergency spill response and neutralization validation workflow.

Step-by-Step Spill Methodology:
  • Isolate the Area: Immediately restrict access. If the spill is a dry powder outside the hood, turn off localized fans to prevent turbulent air from spreading the dust.

  • Assess and Don PPE: Ensure goggles and double gloves are intact. If the spill is large (>5 grams) and outside a hood, upgrade to an N95 respirator.

  • Containment (Dry Spill): Do not dry-sweep the powder, as this generates aerosols. Gently cover the powder with a damp absorbent pad (using water or a mild buffer) to trap the dust.

  • Containment (Liquid Spill): If the compound was dissolved in an organic solvent, surround the spill with a chemical spill boom, then cover with an inert absorbent material (e.g., vermiculite).

  • Neutralization and Validation: Collect the absorbent material into a hazardous waste bag. Wipe the surface with a mild detergent solution. Validate the cleanup by testing the final wipe with pH paper to ensure the surface has returned to a neutral pH.

Waste Disposal & Environmental Compliance

Because[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic compound with biological activity, it must not be disposed of in standard municipal waste or down the drain.

  • Segregation:

    • Solid Waste: Place contaminated gloves, bench pads, and empty vials into a designated, rigid solid hazardous waste container.

    • Liquid Waste: If dissolved in organic solvents (e.g., DMSO/Methanol), dispose of it in the "Non-Halogenated Organic Waste" carboy. If dissolved in aqueous buffers, dispose of it in the "Aqueous Hazardous Waste" carboy.

  • Labeling: Clearly label the waste container with the full chemical name. Do not use abbreviations.

  • Storage: Store waste containers in secondary containment bins to prevent accidental leaks from reaching the floor drains.

  • Institutional Transfer: Coordinate with your institutional Environmental Health and Safety (EHS) department for final incineration by a certified chemical waste contractor.

References

  • PubChem. "2-(Piperidin-2-yl)acetic acid - Compound Summary." National Center for Biotechnology Information, National Institutes of Health. URL:[Link]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Lab Manager Magazine. URL: [Link]

  • Stanford Environmental Health & Safety. "Personal Protective Equipment." Stanford University. URL: [Link]

  • Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." North Carolina State University. URL:[Link]

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